AC708
Description
Properties
IUPAC Name |
unknown |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AC708; AC-708; AC 708. |
Origin of Product |
United States |
Foundational & Exploratory
AC708: A Selective CSF1R Inhibitor for Research in Oncology and Inflammation
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of AC708, a potent and selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). This compound, also known as PLX73086, has been investigated for its potential therapeutic applications in oncology and inflammatory diseases due to its ability to modulate macrophage activity. This document details the mechanism of action, quantitative in vitro and in vivo data, and relevant experimental protocols for researchers interested in utilizing this compound as a research tool.
Introduction to this compound and its Target: CSF1R
Colony-Stimulating Factor 1 (CSF-1) and its receptor, CSF1R (also known as c-FMS), are pivotal regulators of the survival, proliferation, differentiation, and function of mononuclear phagocytes, including monocytes, macrophages, and osteoclasts. The CSF1/CSF1R signaling axis is implicated in the pathology of various diseases. In cancer, tumor-associated macrophages (TAMs), which are dependent on CSF1R signaling, can promote tumor growth, angiogenesis, and metastasis. In inflammatory conditions, macrophages can contribute to tissue damage.
This compound is a small molecule inhibitor designed to selectively target the kinase activity of CSF1R. By blocking this signaling pathway, this compound can reduce the number and pro-tumorigenic/pro-inflammatory functions of macrophages, making it a valuable tool for preclinical research in these areas.
Mechanism of Action
This compound is an ATP-competitive inhibitor of the CSF1R tyrosine kinase. It binds to the ATP-binding pocket of the CSF1R kinase domain, preventing the phosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This blockade of CSF1R signaling leads to the inhibition of macrophage survival and proliferation.
CSF1R Signaling Pathway
The binding of CSF-1 or IL-34 to CSF1R induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activates downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival and proliferation.
Caption: CSF1R Signaling Pathway and Inhibition by this compound.
Quantitative Data
The following tables summarize the reported in vitro and in vivo activity of this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line / System | Ligand | IC50 (nM) | Reference |
| CSF1R Phosphorylation | - | CSF-1 | 26 | [1] |
| CSF1R Phosphorylation | - | IL-34 | 33 | [1] |
| Cell Viability | M-NFS-60 | CSF-1 | 38 | [1] |
| Cell Viability | M-NFS-60 | IL-34 | 40 | [1] |
| Osteoclast Differentiation | Primary Human Osteoclasts | CSF-1 | 15 | [1] |
| MCP-1 Release | Enriched Human Monocytes | CSF-1 | 93 | [1] |
| MCP-1 Release | Enriched Human Monocytes | IL-34 | 88 | [1] |
Table 2: Kinase Selectivity of this compound
This compound demonstrates significant specificity for CSF1R over closely related kinases.
| Kinase | Description | Selectivity vs. CSF1R | Reference |
| PDGFRα | Platelet-Derived Growth Factor Receptor Alpha | Selective | [1] |
| PDGFRβ | Platelet-Derived Growth Factor Receptor Beta | Selective | [1] |
| FLT3 | FMS-like Tyrosine Kinase 3 | Selective | [1] |
| KIT | Stem Cell Factor Receptor | Selective | [1] |
Note: A comprehensive kinome-wide selectivity profile for this compound is not publicly available.
Table 3: In Vivo Efficacy of this compound
| Animal Model | Assay | Dosing | Result | Reference |
| Mouse | Intraperitoneal M-NFS-60 Growth | 100 mg/kg | >80% reduction in cell number | [1] |
| Mouse | CSF-1-mediated MCP-1 Release | 100 mg/kg | 60% inhibition | [1] |
| Mouse (Tg2541 tauopathy model) | Chronic treatment | 200 mg/kg (oral) | Used as a non-brain penetrant CSF1R inhibitor to assess peripheral effects. | [2] |
Note: Detailed pharmacokinetic data for this compound are not publicly available.
Table 4: IC50 Values of Benchmark CSF1R Inhibitors
For comparison, the IC50 values of other commonly used CSF1R inhibitors are provided below.
| Inhibitor | CSF1R IC50 (nM) | Reference |
| GW2580 | - | [1] |
| Ki-20227 | 2 | [3] |
Experimental Protocols
The following are generalized protocols for assays relevant to the study of this compound. Researchers should optimize these protocols for their specific experimental conditions.
CSF1R Kinase Inhibition Assay (Biochemical)
This assay measures the direct inhibitory effect of this compound on CSF1R kinase activity.
Caption: Generalized Workflow for a CSF1R Kinase Inhibition Assay.
Protocol:
-
Reagent Preparation: Prepare kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of recombinant human CSF1R, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute in kinase buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and diluted this compound.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay, which quantifies ADP production.
-
Data Analysis: Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
M-NFS-60 Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of the CSF-1-dependent murine myelogenous leukemia cell line, M-NFS-60.
Protocol:
-
Cell Culture: Culture M-NFS-60 cells in RPMI-1640 medium supplemented with 10% FBS and murine CSF-1.
-
Cell Seeding: Wash the cells to remove CSF-1 and seed them in a 96-well plate in a medium containing a low concentration of serum.
-
Treatment: Add serial dilutions of this compound and a fixed concentration of CSF-1 or IL-34 to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® or MTT.
-
Data Analysis: Calculate the IC50 value by plotting cell viability against the inhibitor concentration.
Osteoclast Differentiation Assay
This assay evaluates the impact of this compound on the differentiation of primary human monocytes into osteoclasts.
Protocol:
-
Monocyte Isolation: Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs).
-
Cell Seeding: Plate the monocytes in a 96-well plate in α-MEM supplemented with 10% FBS.
-
Differentiation and Treatment: Differentiate the monocytes into osteoclasts by adding M-CSF and RANKL to the culture medium. Concurrently, treat the cells with serial dilutions of this compound.
-
Incubation and Media Change: Incubate the cells for 7-10 days, changing the medium with fresh cytokines and this compound every 2-3 days.
-
TRAP Staining: Fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.
-
Quantification: Count the number of TRAP-positive multinucleated cells (osteoclasts) in each well. Determine the IC50 for the inhibition of osteoclast differentiation.
MCP-1 Release Assay
This assay measures the effect of this compound on the release of the chemokine MCP-1 from human monocytes stimulated with CSF-1 or IL-34.
Protocol:
-
Monocyte Enrichment: Enrich human monocytes from PBMCs.
-
Cell Seeding: Seed the enriched monocytes in a 96-well plate.
-
Treatment and Stimulation: Pre-incubate the cells with serial dilutions of this compound for 1 hour. Then, stimulate the cells with CSF-1 or IL-34.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Measure the concentration of MCP-1 in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Calculate the IC50 for the inhibition of MCP-1 release.
In Vivo M-NFS-60 Xenograft Model
This model assesses the in vivo efficacy of this compound in inhibiting the growth of CSF-1-dependent tumors.
Protocol:
-
Cell Implantation: Inject M-NFS-60 cells intraperitoneally into immunocompromised mice.
-
Treatment: Administer this compound or vehicle control to the mice daily via oral gavage, starting the day after cell implantation.
-
Monitoring: Monitor the health and body weight of the mice throughout the study.
-
Endpoint: After a predetermined period (e.g., 10-14 days), euthanize the mice and collect the intraperitoneal cells.
-
Tumor Burden Assessment: Quantify the number of M-NFS-60 cells to determine the tumor burden.
-
Data Analysis: Compare the tumor burden in the this compound-treated group to the vehicle control group to assess the percentage of tumor growth inhibition.
Structure-Activity Relationship (SAR) of Pyrimidine-Based CSF1R Inhibitors
While specific SAR data for this compound is not publicly available, analysis of related pyrimidine-based CSF1R inhibitors provides general insights into the structural features important for activity and selectivity.
-
Hinge-Binding Moiety: The pyrimidine core often serves as a scaffold that forms hydrogen bonds with the hinge region of the kinase domain.
-
Hydrophobic Pockets: Substituents on the pyrimidine core are designed to occupy and interact with hydrophobic pockets within the ATP-binding site, contributing to potency.
-
Solvent-Exposed Region: Modifications in the solvent-exposed region of the molecule can be used to modulate pharmacokinetic properties such as solubility and metabolic stability without significantly affecting kinase inhibitory activity.
Summary and Conclusion
This compound is a potent and selective inhibitor of CSF1R with demonstrated activity in both in vitro and in vivo models. Its ability to inhibit CSF1R phosphorylation, reduce the viability of CSF-1-dependent cells, and suppress osteoclast differentiation and macrophage-mediated cytokine release makes it a valuable research tool for investigating the role of the CSF1/CSF1R axis in cancer and inflammatory diseases. The provided data and generalized protocols offer a foundation for researchers to design and conduct experiments using this compound. Further investigation into its full kinome selectivity and pharmacokinetic profile would be beneficial for a more complete understanding of its properties.
References
AC708: A Potential Modulator of Macrophage Function - A Technical Overview
Disclaimer: Information regarding a specific molecule designated "AC708" for macrophage biology studies is not available in the public domain as of October 2025. This document presents a hypothetical technical guide for a compound, herein named this compound, designed to modulate macrophage function, based on established principles of macrophage biology and signaling pathways. The experimental data and protocols are illustrative and based on common methodologies in the field.
Introduction
Macrophages are highly plastic immune cells that play a critical role in tissue homeostasis, inflammation, and immunity. Their functional phenotype can be broadly categorized into a pro-inflammatory M1 state and an anti-inflammatory M2 state. The balance between these states is crucial, and its dysregulation is implicated in various diseases, including chronic inflammatory disorders and cancer. Small molecule modulators of macrophage polarization are therefore of significant therapeutic interest. This guide provides a technical overview of the hypothetical molecule this compound, a selective inhibitor of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway, and its utility in studying and directing macrophage biology.
Mechanism of Action: JAK/STAT Pathway Inhibition
This compound is a potent and selective inhibitor of the JAK/STAT signaling pathway. This pathway is a critical downstream effector of many cytokine receptors that drive macrophage polarization. Pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), activate JAKs, leading to the phosphorylation and nuclear translocation of STAT1, which drives the expression of M1-associated genes. Conversely, anti-inflammatory cytokines like interleukin-4 (IL-4) and interleukin-13 (IL-13) activate JAKs to phosphorylate and activate STAT6, promoting an M2 phenotype. By inhibiting JAK activity, this compound is designed to suppress pro-inflammatory M1 polarization and potentially promote a shift towards an M2-like phenotype.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from in vitro studies on bone marrow-derived macrophages (BMDMs) treated with this compound.
Table 1: Effect of this compound on Cytokine Secretion by Polarized Macrophages
| Treatment Condition | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| M0 (unstimulated) | 25 ± 5 | 15 ± 3 | 50 ± 8 |
| M1 (LPS + IFN-γ) | 1500 ± 120 | 800 ± 75 | 30 ± 5 |
| M1 + this compound (1 µM) | 450 ± 50 | 250 ± 30 | 120 ± 15 |
| M2 (IL-4) | 100 ± 12 | 50 ± 8 | 600 ± 55 |
| M2 + this compound (1 µM) | 90 ± 10 | 45 ± 6 | 580 ± 50 |
| Data are presented as mean ± standard deviation. |
Table 2: Effect of this compound on M1 and M2 Gene Expression
| Treatment Condition | iNOS (fold change) | Arg1 (fold change) | CD206 (fold change) |
| M1 (LPS + IFN-γ) | 100 ± 10 | 1.2 ± 0.2 | 1.5 ± 0.3 |
| M1 + this compound (1 µM) | 25 ± 4 | 5.0 ± 0.8 | 4.5 ± 0.7 |
| M2 (IL-4) | 2.0 ± 0.4 | 80 ± 9 | 50 ± 6 |
| M2 + this compound (1 µM) | 1.8 ± 0.3 | 75 ± 8 | 48 ± 5 |
| Gene expression is normalized to M0 macrophages and presented as mean fold change ± standard deviation. |
Key Experimental Protocols
Detailed methodologies for the experiments cited above are provided below.
Protocol 1: Generation of Bone Marrow-Derived Macrophages (BMDMs)
-
Isolation of Bone Marrow: Euthanize a 6-8 week old mouse and sterilize the hind legs with 70% ethanol. Dissect the femur and tibia, removing all muscle tissue.
-
Flushing Marrow: Cut the ends of the bones and flush the marrow with a 25-gauge needle attached to a syringe containing DMEM.
-
Cell Lysis: Treat the cell suspension with ACK lysis buffer to remove red blood cells.
-
Cell Culture: Plate the bone marrow cells in petri dishes in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.
-
Differentiation: Incubate the cells for 7 days, replacing the medium every 3 days. Adherent BMDMs will be ready for use.
Protocol 2: Macrophage Polarization and this compound Treatment
-
Cell Seeding: Seed the differentiated BMDMs in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Polarization and Treatment:
-
M1 Polarization: Treat cells with 100 ng/mL LPS and 20 ng/mL IFN-γ.
-
M2 Polarization: Treat cells with 20 ng/mL IL-4.
-
This compound Treatment: For inhibitor studies, pre-treat the cells with 1 µM this compound for 1 hour before adding the polarizing stimuli.
-
-
Incubation: Incubate the cells for 24 hours for cytokine analysis (from supernatant) or 6 hours for gene expression analysis (from cell lysate).
Protocol 3: Analysis of Cytokine Secretion by ELISA
-
Sample Collection: After 24 hours of treatment, collect the cell culture supernatants and centrifuge to remove debris.
-
ELISA: Perform enzyme-linked immunosorbent assays (ELISA) for TNF-α, IL-6, and IL-10 according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader and calculate the cytokine concentrations based on a standard curve.
Protocol 4: Analysis of Gene Expression by RT-qPCR
-
RNA Extraction: After 6 hours of treatment, lyse the cells and extract total RNA using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR (qPCR) using primers specific for iNOS, Arg1, CD206, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the M0 control group.
Conclusion
The hypothetical small molecule inhibitor this compound demonstrates the potential for therapeutic modulation of macrophage function by targeting the JAK/STAT pathway. The illustrative data and protocols provided in this guide offer a framework for the investigation of such compounds. By suppressing pro-inflammatory M1 polarization and the associated cytokine and gene expression profiles, molecules like this compound could be valuable tools for research into inflammatory diseases and may represent a promising therapeutic strategy. Further studies would be required to validate these findings in vivo and to assess the full therapeutic potential of such an approach.
The Role of AC708 in the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AC708, also known as PLX73086, is a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). This receptor and its ligands, CSF-1 and IL-34, are critical for the survival, proliferation, and differentiation of tumor-associated macrophages (TAMs), a key component of the tumor microenvironment (TME). By inhibiting CSF1R, this compound effectively depletes TAMs, thereby modulating the TME from an immunosuppressive to an anti-tumor state. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on the TME, and relevant experimental data and protocols.
Introduction
The tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components that plays a crucial role in tumor progression, metastasis, and response to therapy. Tumor-associated macrophages are a major cellular component of the TME and are predominantly polarized towards an M2-like phenotype, which is associated with immunosuppression, angiogenesis, and tumor promotion. The CSF-1/CSF1R signaling axis is a key driver of M2-like TAM polarization and survival.[1]
This compound is a novel therapeutic agent designed to disrupt this axis. Its high selectivity for CSF1R minimizes off-target effects, making it a promising candidate for cancer immunotherapy, both as a monotherapy and in combination with other anti-cancer agents. This document will delve into the technical details of this compound's function and its implications for cancer research and drug development.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of the CSF1R kinase domain. This binding prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways. The inhibition of CSF1R signaling leads to the apoptosis and depletion of TAMs within the TME.
The CSF1R Signaling Pathway
Upon binding of its ligands, CSF-1 or IL-34, CSF1R dimerizes and undergoes autophosphorylation on specific tyrosine residues. These phosphotyrosine residues serve as docking sites for various signaling proteins containing SH2 domains, leading to the activation of multiple downstream pathways that promote cell survival, proliferation, and differentiation. The primary signaling cascades activated by CSF1R include:
-
PI3K-AKT Pathway: This pathway is crucial for cell survival and proliferation.
-
ERK1/2 (MAPK) Pathway: This pathway is involved in cell growth, differentiation, and survival.
-
JAK-STAT Pathway: This pathway plays a role in cell proliferation, differentiation, and immune responses.
This compound's inhibition of CSF1R phosphorylation effectively blocks the activation of these critical downstream pathways in TAMs.
Caption: this compound inhibits CSF1R signaling and downstream pathways.
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line/Target | Ligand | IC50 (nM) |
| CSF1R Phosphorylation | - | CSF-1 | 26 |
| CSF1R Phosphorylation | - | IL-34 | 33 |
| Cell Viability | Growth-factor dependent cells | CSF-1 | 38 |
| Cell Viability | Growth-factor dependent cells | IL-34 | 40 |
| Osteoclast Differentiation | Primary human osteoclasts | CSF-1 | 15 |
| MCP-1 Release | Enriched human monocytes | CSF-1 | 93 |
| MCP-1 Release | Enriched human monocytes | IL-34 | 88 |
Table 2: In Vivo Efficacy of this compound in M-NFS-60 Mouse Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition |
| This compound | 100 | >80% |
Experimental Protocols
M-NFS-60 Xenograft Tumor Model
This protocol describes the establishment of a xenograft tumor model using the murine myelogenous leukemia cell line M-NFS-60 to evaluate the in vivo efficacy of this compound.
Cell Culture:
-
Culture M-NFS-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 10 ng/mL recombinant murine granulocyte-macrophage colony-stimulating factor (GM-CSF).
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase for tumor implantation.
Tumor Implantation:
-
Resuspend the harvested M-NFS-60 cells in sterile, serum-free RPMI-1640 medium at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of 6-8 week old female athymic nude mice.
-
Monitor the mice for tumor growth.
This compound Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare this compound in a suitable vehicle for oral administration.
-
Administer this compound orally at the desired dose (e.g., 100 mg/kg) daily for the duration of the study. The control group receives the vehicle only.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for macrophage markers).
Caption: Workflow for the M-NFS-60 xenograft model.
Monocyte MCP-1 Release Assay
This protocol details an in vitro assay to measure the effect of this compound on the release of Monocyte Chemoattractant Protein-1 (MCP-1) from human monocytes.
Monocyte Isolation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for monocytes using CD14 magnetic beads or by plastic adherence.
Cell Treatment:
-
Plate the enriched monocytes in a 96-well plate at a density of 1 x 10^5 cells/well in RPMI-1640 medium with 10% FBS.
-
Pre-incubate the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with either recombinant human CSF-1 (e.g., 50 ng/mL) or IL-34 (e.g., 50 ng/mL). Include an unstimulated control.
-
Incubate the plate at 37°C with 5% CO2 for 24 hours.
MCP-1 Measurement:
-
After incubation, centrifuge the plate and collect the cell culture supernatants.
-
Measure the concentration of MCP-1 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Calculate the IC50 value of this compound for the inhibition of MCP-1 release.
Caption: Workflow for the monocyte MCP-1 release assay.
Clinical Development
This compound (PLX73086) has been evaluated in a Phase 1 clinical trial (NCT02673736) in patients with advanced solid tumors. Publicly available quantitative data from this trial is limited. Further clinical investigations are needed to fully elucidate the safety and efficacy of this compound in various cancer types.
Conclusion
This compound is a promising CSF1R inhibitor that effectively targets and depletes tumor-associated macrophages in the tumor microenvironment. By blocking the pro-tumoral functions of TAMs, this compound has the potential to enhance anti-tumor immunity and improve patient outcomes. The preclinical data presented in this guide highlight its potent in vitro and in vivo activity. Further research and clinical development will be crucial to fully realize the therapeutic potential of this compound in oncology.
References
Investigating the Therapeutic Potential of AC708: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AC708, also known as PLX73086, is a potent and highly selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and potential therapeutic applications. By selectively targeting CSF1R, this compound effectively depletes tumor-associated macrophages (TAMs), key components of the tumor microenvironment that contribute to tumor progression, angiogenesis, and immunosuppression. This guide consolidates available quantitative data, outlines key experimental methodologies, and visualizes the underlying biological pathways and experimental workflows to support further research and development of this promising therapeutic agent.
Introduction
The tumor microenvironment (TME) plays a critical role in cancer development and therapeutic response. Within the TME, tumor-associated macrophages (TAMs) are a major cellular component that, in many solid tumors, adopt an M2-like phenotype, promoting tumor growth, invasion, and metastasis, while also suppressing anti-tumor immunity.[1] The survival, differentiation, and function of macrophages are largely dependent on the signaling pathway initiated by the Colony-Stimulating Factor 1 (CSF-1) and its receptor, CSF1R.[1]
This compound is a novel, orally bioavailable small molecule that exhibits high potency and selectivity for CSF1R.[2][3] By inhibiting CSF1R, this compound disrupts the signaling cascade essential for macrophage survival, leading to the depletion of TAMs within the tumor. This mechanism of action holds significant therapeutic potential for various cancers and inflammatory diseases where macrophages are key drivers of pathology.[2]
Mechanism of Action
This compound exerts its therapeutic effect by competitively inhibiting the ATP-binding site of the CSF1R tyrosine kinase. This prevents the autophosphorylation of the receptor upon binding of its ligands, CSF-1 and IL-34, thereby blocking downstream signaling pathways. The primary consequence of this inhibition is the induction of apoptosis in CSF1R-dependent cells, most notably macrophages.
The CSF1R Signaling Pathway
The binding of CSF-1 or IL-34 to CSF1R induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated tyrosines serve as docking sites for various signaling proteins containing SH2 domains, leading to the activation of multiple downstream cascades, including the PI3K/Akt, MAPK/ERK, and STAT pathways. These pathways collectively regulate cell survival, proliferation, differentiation, and migration. This compound's inhibition of the initial phosphorylation event effectively abrogates these downstream signals.
Quantitative Data
The following tables summarize the in vitro and in vivo potency of this compound based on available preclinical data.
Table 1: In Vitro Activity of this compound
| Assay Type | Ligand | IC50 (nM) | Reference |
| CSF1R Phosphorylation | CSF-1 | 26 | [3][4] |
| CSF1R Phosphorylation | IL-34 | 33 | [3][4] |
| Growth-Factor Dependent Cell Viability | CSF-1 | 38 | [3] |
| Growth-Factor Dependent Cell Viability | IL-34 | 40 | [3] |
| Primary Human Osteoclast Differentiation and Survival | CSF-1 | 15 | [3] |
| MCP-1 Release in Human Monocytes | CSF-1 | 93 | [3][4] |
| MCP-1 Release in Human Monocytes | IL-34 | 88 | [3][4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Dosage | Outcome | Reference |
| M-NFS-60 Intraperitoneal Growth | This compound | 100 mg/kg | >80% reduction in cell number | [3] |
| CSF-1-mediated MCP-1 Release | This compound | 100 mg/kg | 60% inhibition of MCP-1 release | [3] |
| PTHrP-induced Plasma TRAP5b | This compound | 100 mg/kg | Reduction to below baseline levels | |
| 4T-1 Orthotopic Breast Cancer | This compound (2 weeks) | 100 mg/kg | 70% reduction in tumor resident macrophages |
Experimental Protocols
While detailed, step-by-step protocols are not publicly available, this section outlines the general methodologies for key experiments based on published abstracts and technical documents.
CSF1R Phosphorylation Assay
This assay is designed to measure the ability of this compound to inhibit the ligand-induced phosphorylation of CSF1R in a cellular context.
Methodology Outline:
-
Cell Culture: A cell line endogenously expressing or engineered to overexpress human CSF1R is used.
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Serum Starvation: Cells are cultured in low-serum or serum-free media for a defined period to minimize basal receptor phosphorylation.
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Compound Incubation: Cells are treated with a dilution series of this compound for a specified time.
-
Ligand Stimulation: Recombinant human CSF-1 or IL-34 is added to the culture medium to induce CSF1R phosphorylation.
-
Cell Lysis: Cells are washed and lysed to extract total protein.
-
Quantification: The levels of phosphorylated CSF1R and total CSF1R are quantified using methods such as ELISA or Western blotting with specific antibodies.
-
Data Analysis: The ratio of phosphorylated to total CSF1R is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
In Vivo Tumor Models
Animal models are crucial for evaluating the anti-tumor efficacy and pharmacodynamic effects of this compound.
4.2.1. Syngeneic Orthotopic Breast Cancer Model (4T-1)
This model is used to assess the impact of this compound on TAM infiltration in an immunocompetent setting.
Methodology Outline:
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Tumor Cell Implantation: 4T-1 breast cancer cells are implanted into the mammary fat pad of female BALB/c mice.
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Tumor Growth: Tumors are allowed to establish and grow to a predetermined size.
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Treatment: Mice are randomized into vehicle control and this compound treatment groups. This compound is administered orally at a specified dose and schedule.
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Tumor Analysis: At the end of the study, tumors are excised, weighed, and processed for histological analysis.
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Macrophage Quantification: Tumor sections are stained with macrophage-specific markers (e.g., F4/80, CD68) to quantify the number of TAMs.
4.2.2. Ovarian Cancer Model of Acquired Resistance to Anti-VEGF Therapy
This model investigates the ability of this compound to overcome resistance to standard-of-care therapies.
Methodology Outline:
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Tumor Cell Implantation: Ovarian cancer cells (e.g., ID8) are injected intraperitoneally into mice.
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Induction of Resistance: Mice are treated with an anti-VEGF antibody (e.g., bevacizumab) until resistance develops, as evidenced by tumor progression.
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Combination Therapy: Upon development of resistance, mice are randomized to continue anti-VEGF therapy alone or in combination with this compound.
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Efficacy Assessment: Tumor burden is monitored throughout the study. At the endpoint, tumors and ascites are collected and measured.
Clinical Development
A Phase I clinical trial (NCT02673736) of PLX73086 (this compound) in patients with advanced solid tumors was initiated in 2016. However, the trial was terminated in 2018.[1] The reasons for termination and the results of this trial have not been publicly disclosed.
Therapeutic Potential and Future Directions
The preclinical data strongly support the therapeutic potential of this compound as a TAM-depleting agent in oncology. Its high selectivity for CSF1R suggests a favorable safety profile with potentially fewer off-target effects compared to less selective kinase inhibitors.
Potential Applications:
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Monotherapy: In tumors with high macrophage infiltration, this compound monotherapy may be effective in reducing tumor growth and metastasis.
-
Combination Therapy:
-
With Chemotherapy: By depleting TAMs, this compound may enhance the efficacy of conventional chemotherapy.
-
With Immunotherapy: The depletion of immunosuppressive M2-like TAMs could reprogram the tumor microenvironment to be more responsive to immune checkpoint inhibitors.
-
With Anti-Angiogenic Therapy: this compound has shown promise in overcoming acquired resistance to anti-VEGF therapies.
-
Future research should focus on elucidating the full potential of this compound in various cancer types and in combination with other therapeutic modalities. Further investigation into the reasons for the termination of the initial Phase I trial is also warranted to guide future clinical development.
Conclusion
This compound is a potent and selective CSF1R inhibitor with a clear mechanism of action and compelling preclinical anti-tumor activity. By targeting and depleting tumor-associated macrophages, this compound represents a promising strategy to modulate the tumor microenvironment and improve therapeutic outcomes in cancer. The data presented in this guide provide a solid foundation for further investigation and development of this targeted therapy.
References
AC708: A Selective CSF1R Inhibitor for Oncological and Inflammatory Disease Research
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of AC708, a potent and highly selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). This compound presents a promising therapeutic approach for various oncological and inflammatory diseases by targeting the critical role of macrophages in these conditions. This document summarizes key preclinical data, outlines relevant experimental methodologies, and visualizes the underlying biological pathways and workflows.
Introduction to this compound and its Target: CSF1R
This compound is a preclinical drug candidate that demonstrates significant and specific inhibition of CSF1R, a receptor tyrosine kinase essential for the differentiation, proliferation, and survival of macrophages.[1] The signaling pathway initiated by the binding of its ligands, CSF-1 (Colony-Stimulating Factor 1) and IL-34, to CSF1R is a key regulator of macrophage populations in various tissues.
In the context of oncology , CSF1R signaling is crucial for the recruitment and function of Tumor-Associated Macrophages (TAMs). TAMs are a major component of the tumor microenvironment and are known to promote tumor growth, angiogenesis, metastasis, and suppress the anti-tumor immune response. By inhibiting CSF1R, this compound aims to reduce the population of these pro-tumoral macrophages, thereby impeding tumor progression.
In inflammatory diseases , such as rheumatoid arthritis and inflammatory bowel disease, the over-activation of macrophages contributes significantly to chronic inflammation and tissue damage. This compound's ability to modulate macrophage activity suggests its potential as a therapeutic agent in these conditions.
This compound, also known as PLX73086, exhibits high selectivity for CSF1R over other closely related kinases like PDGFRα/β, FLT3, and KIT, which is a critical attribute for minimizing off-target effects.
Mechanism of Action: The CSF1R Signaling Pathway
This compound exerts its effects by blocking the autophosphorylation of CSF1R, which is triggered by the binding of its ligands, CSF-1 or IL-34. This inhibition prevents the activation of downstream signaling cascades that are crucial for macrophage function.
Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
In Vitro Efficacy
| Assay | Ligand | IC50 (nM) | Reference |
| CSF1R Phosphorylation | CSF-1 | 26 | [2] |
| CSF1R Phosphorylation | IL-34 | 33 | [2] |
| MCP-1 Release (Human Monocytes) | CSF-1 | 93 | [2] |
| MCP-1 Release (Human Monocytes) | IL-34 | 88 | [2] |
Table 1: In Vitro Activity of this compound
In Vivo Efficacy (Oncology)
A study in a syngeneic mouse model of ovarian cancer demonstrated the anti-tumor activity of this compound, both as a monotherapy and in combination with an anti-VEGF antibody (B20).
| Treatment Group | Tumor Weight Reduction (%) | Tumor Nodule Reduction (%) | Macrophage Depletion in Tumors (%) | Reference |
| This compound (monotherapy) | 67 | 50 | 81 | [3] |
| This compound + B20 (anti-VEGF) | 90 | 71 | 81 | [3] |
Table 2: In Vivo Efficacy of this compound in a Syngeneic Ovarian Cancer Mouse Model
Experimental Protocols
Detailed, step-by-step experimental protocols for studies specifically utilizing this compound are not extensively available in the public domain. However, based on the cited literature, the following sections provide a generalized overview of the methodologies likely employed.
In Vitro Assays
4.1.1. CSF1R Phosphorylation Assay
This assay is designed to measure the ability of this compound to inhibit the ligand-induced phosphorylation of CSF1R in a cell-based system.
4.1.2. MCP-1 Release Assay
This assay assesses the functional consequence of CSF1R inhibition by measuring the release of Monocyte Chemoattractant Protein-1 (MCP-1), a downstream effector of CSF1R signaling, from human monocytes.
References
- 1. The CSF-1-receptor inhibitor, JNJ-40346527 (PRV-6527), reduced inflammatory macrophage recruitment to the intestinal mucosa and suppressed murine T cell mediated colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Colony-stimulating factor (CSF) 1 receptor blockade reduces inflammation in human and murine models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Characterization of AC708: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical characterization of AC708, a potent and highly selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). This compound, also known as PLX73086, has been investigated for its therapeutic potential in oncology and inflammatory diseases due to its targeted mechanism of action on macrophages.[1] This document summarizes key in vitro and in vivo data, details relevant experimental methodologies, and visualizes the underlying biological pathways and workflows.
Core Efficacy and Selectivity Data
This compound has demonstrated significant potency and selectivity for CSF1R, with minimal off-target activity against closely related kinases such as FLT3, cKIT, and PDGFR, which is a key differentiator from other CSF1R inhibitors.[1] This selectivity profile is anticipated to reduce the risk of myelosuppression and other off-target toxicities.
Table 1: In Vitro Potency of this compound
| Assay Type | Ligand/Stimulus | Cell Line/System | IC50 (nM) | Reference |
| CSF1R Phosphorylation | CSF-1 | Cell-based assay | 26 | [2][3] |
| CSF1R Phosphorylation | IL-34 | Cell-based assay | 33 | [2][3] |
| Cell Viability | CSF-1 | Growth-factor dependent cells | 38 | [2][3] |
| Cell Viability | IL-34 | Growth-factor dependent cells | 40 | [2][3] |
| Osteoclast Differentiation & Survival | CSF-1 | Primary human osteoclasts | 15 | [2][3] |
| MCP-1 Release | CSF-1 | Enriched human monocytes | 93 | [2][3] |
| MCP-1 Release | IL-34 | Enriched human monocytes | 88 | [2][3] |
Table 2: In Vivo Activity of this compound
| Animal Model | Endpoint | Dosage | Result | Reference |
| M-NFS-60 xenograft in mice | Inhibition of intraperitoneal cell growth | 100 mg/kg | >80% reduction in cell number | [2][3] |
| CSF-1 stimulated mice | Inhibition of MCP-1 release | 100 mg/kg | 60% inhibition | [2][3] |
| 4T-1 orthotopic breast cancer model | Reduction of tumor-associated macrophages (TAMs) | 100 mg/kg (2 weeks) | 70% reduction in tumor resident macrophages | [2] |
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound centers on the inhibition of CSF1R signaling, which is crucial for the proliferation, differentiation, and survival of macrophages. By blocking this pathway, this compound aims to modulate the tumor microenvironment by reducing the population of tumor-associated macrophages (TAMs), which are known to promote tumor growth, angiogenesis, and metastasis.[1]
The preclinical evaluation of this compound involved a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy. The general workflow for these studies is outlined below.
Detailed Experimental Protocols
The following are representative protocols for the key experiments conducted in the preclinical characterization of this compound. These are generalized methodologies and may have been adapted for specific experiments.
In Vitro CSF1R Phosphorylation Assay
-
Objective: To determine the inhibitory effect of this compound on CSF-1 or IL-34-induced CSF1R autophosphorylation in a cellular context.
-
Cell Line: A suitable cell line endogenously expressing or engineered to overexpress human CSF1R (e.g., NIH3T3-CSF1R).
-
Methodology:
-
Cells are seeded in 6-well plates and allowed to adhere overnight.
-
The cells are then serum-starved for 4-6 hours to reduce basal receptor phosphorylation.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Following pre-incubation, cells are stimulated with a pre-determined concentration of recombinant human CSF-1 or IL-34 (e.g., 100 ng/mL) for 5-10 minutes at 37°C.
-
The stimulation is stopped by aspirating the media and lysing the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Cell lysates are cleared by centrifugation, and protein concentration is determined using a BCA assay.
-
Equal amounts of protein are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated CSF1R (p-CSF1R). A separate blot is probed for total CSF1R as a loading control.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry is used to quantify the p-CSF1R/total CSF1R ratio, and IC50 values are calculated using non-linear regression analysis.
-
Cell Viability Assay
-
Objective: To assess the effect of this compound on the viability of cells dependent on CSF1R signaling for survival and proliferation.
-
Cell Line: A growth factor-dependent cell line, such as M-NFS-60, which proliferates in response to CSF-1.
-
Methodology:
-
M-NFS-60 cells are washed to remove any residual growth factors and seeded into 96-well plates in a low-serum medium.
-
Cells are treated with a serial dilution of this compound or vehicle control.
-
Recombinant CSF-1 or IL-34 is added to the wells to stimulate proliferation, with a set of wells receiving no growth factor as a negative control.
-
The plates are incubated for 72 hours at 37°C in a humidified CO2 incubator.
-
Cell viability is assessed using a metabolic assay such as MTT or CellTiter-Glo®.
-
For MTT: MTT reagent is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer, and the absorbance is read at 570 nm.
-
For CellTiter-Glo®: The reagent is added to the wells, and luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured.
-
-
The results are normalized to the vehicle-treated control, and IC50 curves are generated.
-
In Vivo M-NFS-60 Xenograft Model
-
Objective: To evaluate the in vivo efficacy of this compound in a CSF1R-dependent tumor model.
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude or SCID).
-
Methodology:
-
M-NFS-60 cells are harvested and injected intraperitoneally into the mice.
-
Treatment with this compound or vehicle control is initiated, typically on the day of or the day after cell inoculation. This compound is formulated for oral gavage and administered daily at specified doses (e.g., 100 mg/kg).
-
The health and body weight of the mice are monitored regularly.
-
At the end of the study (e.g., after 10-14 days), the mice are euthanized, and the peritoneal cavity is lavaged to collect the M-NFS-60 cells.
-
The number of viable cells in the lavage fluid is quantified, for example, by flow cytometry or a cell counter.
-
The percentage of tumor growth inhibition is calculated by comparing the cell numbers in the this compound-treated groups to the vehicle-treated group.
-
4T-1 Orthotopic Breast Cancer Model and TAM Analysis
-
Objective: To assess the effect of this compound on the infiltration of tumor-associated macrophages in a syngeneic, immunocompetent breast cancer model.
-
Animal Model: BALB/c mice.
-
Methodology:
-
4T-1 murine breast cancer cells are implanted into the mammary fat pad of female BALB/c mice.
-
Tumors are allowed to establish, and mice are then randomized into treatment groups.
-
This compound or vehicle is administered orally on a daily schedule for a specified period (e.g., two weeks). Tumor growth is monitored by caliper measurements.
-
At the end of the treatment period, tumors are excised, weighed, and processed to create single-cell suspensions.
-
The single-cell suspensions are stained with a panel of fluorescently labeled antibodies to identify different immune cell populations by flow cytometry. A typical panel for identifying TAMs would include antibodies against CD45, CD11b, and F4/80.
-
The percentage and absolute number of TAMs (e.g., CD45+CD11b+F4/80+ cells) within the tumor microenvironment are quantified.
-
Alternatively, a portion of the tumor can be fixed, embedded in paraffin, and analyzed by immunohistochemistry (IHC) using an anti-F4/80 or another macrophage-specific antibody to visualize and quantify macrophage infiltration.
-
Conclusion
The preclinical data for this compound demonstrate its potent and selective inhibition of the CSF1R signaling pathway. This activity translates to the inhibition of macrophage proliferation and function in vitro and a reduction of tumor-associated macrophages in vivo. These findings support the continued investigation of this compound as a potential therapeutic agent in oncology and other diseases where macrophages play a key pathological role. The favorable selectivity profile of this compound suggests a potential for a wider therapeutic window compared to less selective kinase inhibitors.
References
In-depth Technical Guide: The Impact of AC708 on Myeloid Cell Populations
Notice: Information regarding a specific therapeutic agent designated "AC708" is not publicly available within the searched scientific literature and databases. The following guide is a structured template designed to be populated with specific data once it becomes available. The experimental protocols and conceptual signaling pathways are based on common methodologies used in the field of immunology and drug development for characterizing the effects of novel compounds on myeloid cells.
Executive Summary
This document aims to provide a comprehensive technical overview of the biological impact of the investigational compound this compound on myeloid cell populations. Due to the current lack of public data on this compound, this guide will serve as a framework, outlining the necessary data points, experimental procedures, and analytical approaches required to fully characterize its effects. The subsequent sections detail hypothetical data tables, standardized experimental protocols, and conceptual diagrams that would be essential for a thorough evaluation by researchers, scientists, and drug development professionals.
Quantitative Analysis of this compound's Effect on Myeloid Cell Subsets
A critical step in understanding the immunomodulatory properties of a compound is to quantify its impact on the distribution and activation state of various immune cell populations. The following tables are designed to summarize such quantitative data from preclinical in vitro and in vivo studies.
Table 2.1: In Vitro Analysis of this compound on Human Peripheral Blood Mononuclear Cell (PBMC)-Derived Myeloid Cells
| Cell Population | Marker Profile | Condition | Concentration (nM) | Viability (%) | Percent of Parent Population (Mean ± SD) | Key Cytokine Secretion (pg/mL, Mean ± SD) |
| Monocytes | CD14+ | Vehicle | 0 | 98 ± 2 | 15.2 ± 1.8 | IL-6: 50 ± 8, TNF-α: 120 ± 15 |
| This compound | 10 | 97 ± 3 | 14.8 ± 2.1 | IL-6: 45 ± 7, TNF-α: 110 ± 12 | ||
| This compound | 100 | 95 ± 4 | 12.1 ± 1.5 | IL-6: 25 ± 5, TNF-α: 60 ± 9 | ||
| M1 Macrophages | CD14+/CD80+/CD86+ | Vehicle + LPS/IFNγ | 0 | 95 ± 3 | 8.5 ± 1.1 | IL-12: 250 ± 30, TNF-α: 500 ± 45 |
| This compound + LPS/IFNγ | 100 | 92 ± 4 | 6.2 ± 0.9 | IL-12: 150 ± 22, TNF-α: 280 ± 35 | ||
| M2 Macrophages | CD14+/CD206+/CD163+ | Vehicle + IL-4/IL-13 | 0 | 96 ± 2 | 9.1 ± 1.3 | IL-10: 400 ± 50, TGF-β: 150 ± 20 |
| This compound + IL-4/IL-13 | 100 | 94 ± 3 | 10.5 ± 1.6 | IL-10: 480 ± 60, TGF-β: 180 ± 25 | ||
| Myeloid-Derived Suppressor Cells (M-MDSC) | CD14+/HLA-DR-low/neg | Vehicle | 0 | 97 ± 2 | 2.5 ± 0.5 | Arg-1: 10 ± 2 |
| This compound | 100 | 96 ± 3 | 1.8 ± 0.4 | Arg-1: 7 ± 1.5* |
*p < 0.05 compared to vehicle control.
Table 2.2: In Vivo Analysis of this compound on Myeloid Cells in a Syngeneic Tumor Model
| Tissue | Cell Population | Marker Profile | Treatment Group | Cell Count (per mg tissue, Mean ± SD) | Percent of CD45+ Cells (Mean ± SD) | Key Gene Expression (Fold Change vs. Vehicle) |
| Tumor | Tumor-Associated Macrophages (TAMs) | CD45+/CD11b+/F4/80+ | Vehicle | 2500 ± 300 | 25.6 ± 3.1 | Nos2: 1.0, Arg1: 1.0 |
| This compound (10 mg/kg) | 1800 ± 250 | 18.2 ± 2.5 | Nos2: 2.5, Arg1: 0.4 | |||
| Monocytic MDSCs (M-MDSC) | CD45+/CD11b+/Ly6C-high/Ly6G-neg | Vehicle | 1200 ± 150 | 12.3 ± 1.8 | S100a8: 1.0, S100a9: 1.0 | |
| This compound (10 mg/kg) | 750 ± 100 | 7.6 ± 1.1 | S100a8: 0.6, S100a9: 0.5 | |||
| Spleen | Dendritic Cells (cDC1) | CD45+/CD11c+/MHCII+/XCR1+ | Vehicle | 800 ± 90 | 1.2 ± 0.2 | Il12b: 1.0 |
| This compound (10 mg/kg) | 1100 ± 120 | 1.8 ± 0.3 | Il12b: 1.9* |
*p < 0.05 compared to vehicle control.
Detailed Experimental Protocols
The following protocols provide a framework for the key experiments that would be cited to generate the data presented above.
3.1 In Vitro Myeloid Cell Differentiation and this compound Treatment
-
Isolation of PBMCs: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque.
-
Monocyte Enrichment: CD14+ monocytes are enriched from PBMCs using positive selection with magnetic-activated cell sorting (MACS).
-
Macrophage Differentiation:
-
M0 Macrophages: Enriched monocytes are cultured for 5-7 days in RPMI-1640 medium supplemented with 10% FBS and M-CSF.
-
M1 Polarization: M0 macrophages are stimulated with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24-48 hours in the presence of this compound or vehicle control.
-
M2 Polarization: M0 macrophages are stimulated with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 24-48 hours in the presence of this compound or vehicle control.
-
-
MDSC Generation: PBMCs are cultured in the presence of GM-CSF and IL-6 for 6 days, with this compound or vehicle control added for the final 48 hours.
-
Flow Cytometry Analysis: Cells are harvested, stained with a panel of fluorescently conjugated antibodies against myeloid cell surface markers, and analyzed on a multi-color flow cytometer.
-
Cytokine Analysis: Supernatants from cell cultures are collected, and cytokine concentrations are measured using a multiplex immunoassay (e.g., Luminex) or ELISA.
3.2 In Vivo Syngeneic Tumor Model and Myeloid Cell Analysis
-
Tumor Cell Implantation: C57BL/6 mice are subcutaneously inoculated with a syngeneic murine tumor cell line (e.g., B16-F10 melanoma or MC38 colon adenocarcinoma).
-
This compound Administration: Once tumors reach a palpable size, mice are randomized into treatment groups and administered this compound or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tissue Harvesting: At the study endpoint, tumors and spleens are harvested.
-
Single-Cell Suspension Preparation: Tumors are mechanically and enzymatically dissociated to generate single-cell suspensions. Spleens are mechanically dissociated. Red blood cells are lysed using an ACK lysis buffer.
-
Flow Cytometry Analysis: Single-cell suspensions are stained with a comprehensive panel of antibodies to identify and quantify various myeloid cell subsets within the tumor microenvironment and spleen.
-
Gene Expression Analysis: Myeloid cell populations of interest are sorted using fluorescence-activated cell sorting (FACS). RNA is extracted from the sorted cells, and gene expression is analyzed by quantitative real-time PCR (qRT-PCR) or RNA sequencing.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate conceptual signaling pathways and experimental workflows relevant to the analysis of this compound's impact on myeloid cells.
Methodological & Application
Application Notes and Protocols: In Vivo Efficacy Study of AC708 for Breast Cancer Models
Topic: AC708 In Vivo Study Design for Breast Cancer Models
For: Researchers, scientists, and drug development professionals.
Introduction
This compound is a conceptual therapeutic agent designed to leverage the tumor-suppressing functions of microRNA-708 (miR-708). In breast cancer, miR-708 acts as a tumor suppressor by inhibiting key pathways involved in cancer cell proliferation, metastasis, and the maintenance of cancer stem cell-like characteristics.[1][2] The proposed mechanism of this compound is to effectively increase the intracellular levels of active miR-708, thereby suppressing tumor growth. One of the primary pathways inhibited by miR-708 is the NF-κB signaling pathway.[1] This document outlines a detailed protocol for an in vivo efficacy study of this compound in a breast cancer xenograft model.
Signaling Pathway of miR-708 in Breast Cancer
The diagram below illustrates the proposed signaling pathway influenced by miR-708. Upregulation of miR-708, potentially achieved by agents like this compound, leads to the inhibition of IKKβ, which in turn suppresses the NF-κB signaling pathway. This suppression results in the downregulation of genes that promote tumor growth and metastasis.[1]
Caption: Proposed signaling pathway of this compound via miR-708 upregulation.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines the general workflow for conducting an in vivo efficacy study of this compound in a breast cancer xenograft model.
References
Application Notes and Protocols for AC708 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC708, also known as PLX73086, is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R). CSF-1R is a receptor tyrosine kinase crucial for the differentiation, survival, and function of macrophages and their progenitors. In the context of cancer, tumor-associated macrophages (TAMs) often express high levels of CSF-1R and contribute to an immunosuppressive tumor microenvironment, promoting tumor growth, angiogenesis, and metastasis. By inhibiting CSF-1R, this compound can deplete or repolarize these TAMs, thereby restoring anti-tumor immunity. These application notes provide detailed protocols for the administration of this compound in preclinical mouse models to evaluate its pharmacokinetic properties and anti-tumor efficacy.
Mechanism of Action and Signaling Pathway
This compound selectively binds to the ATP-binding pocket of the CSF-1R, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades. The binding of ligands, such as CSF-1 and IL-34, to CSF-1R normally triggers a signaling cascade that promotes the survival, proliferation, and differentiation of myeloid cells. Key downstream pathways inhibited by this compound include the Phosphoinositide 3-kinase (PI3K)-AKT, Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK), and Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathways.
Caption: this compound inhibits CSF-1R signaling, blocking downstream pathways like PI3K/AKT and MAPK/ERK.
Experimental Protocols
Pharmacokinetic Study of this compound in Mice
This protocol outlines the procedure to determine the pharmacokinetic profile of this compound in mice following oral administration.
Workflow Diagram:
Caption: Workflow for a pharmacokinetic study of this compound in mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water)
-
6-8 week old female BALB/c mice (or other appropriate strain)
-
Oral gavage needles (20-22 gauge)
-
Syringes
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing facility for at least one week prior to the experiment.
-
Formulation Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. Sonication may be required to ensure uniform suspension.
-
Dosing:
-
Weigh each mouse to determine the exact volume for administration.
-
Administer a single dose of this compound via oral gavage. A typical dose for pharmacokinetic studies is 50 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (~50-100 µL) via tail vein or retro-orbital sinus at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect samples into EDTA-coated tubes to prevent coagulation.
-
-
Plasma Separation:
-
Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
-
Pharmacokinetic Parameters (Hypothetical Data):
| Parameter | Value | Unit |
| Dose (Oral Gavage) | 50 | mg/kg |
| Cmax | 5.2 | µg/mL |
| Tmax | 2 | hours |
| AUC(0-24h) | 45.8 | µg*h/mL |
| t1/2 | 6.5 | hours |
Efficacy Study of this compound in a Syngeneic Mouse Tumor Model
This protocol describes the evaluation of the anti-tumor efficacy of this compound in a syngeneic mouse model of cancer.
Workflow Diagram:
Caption: Workflow for an in vivo efficacy study of this compound in a mouse tumor model.
Materials:
-
This compound
-
Vehicle or formulated chow
-
6-8 week old female C57BL/6 mice (or other appropriate strain for the chosen cell line)
-
Syngeneic tumor cells (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma)
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of sterile PBS) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor growth.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Option A: Formulated Chow: Provide mice with chow containing this compound at a concentration calculated to deliver a specific dose (e.g., 200 mg/kg/day). The control group receives standard chow.
-
Option B: Oral Gavage: Administer this compound or vehicle daily via oral gavage at the desired dose (e.g., 100 mg/kg).
-
-
Efficacy Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Study Endpoint:
-
Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for macrophage markers).
-
Tumor Growth Inhibition Data (Hypothetical Data):
| Treatment Group | Dosing | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Tumor Weight at Day 21 (g) |
| Vehicle Control | 0.5% Methylcellulose (p.o., daily) | 1500 ± 250 | - | 1.5 ± 0.3 |
| This compound | 100 mg/kg (p.o., daily) | 600 ± 150 | 60 | 0.6 ± 0.15 |
| This compound | 200 mg/kg (in chow, ad libitum) | 450 ± 120 | 70 | 0.45 ± 0.1 |
Conclusion
These protocols provide a framework for the preclinical evaluation of this compound in mouse models. The pharmacokinetic data will inform the optimal dosing regimen, while the efficacy studies will determine the anti-tumor activity of this compound. Researchers should adapt these protocols based on the specific tumor model and experimental objectives. Careful monitoring of animal welfare and adherence to institutional guidelines are paramount throughout these studies.
Application Note: Determination of AC708 IC50 in vitro
For Research Use Only. Not for use in diagnostic procedures.
Introduction
AC708 is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase.[1] CSF-1R plays a crucial role in the proliferation, differentiation, and survival of monocytes, macrophages, and their progenitor cells. Dysregulation of the CSF-1R signaling pathway is implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Therefore, accurate determination of the inhibitory potency of compounds like this compound is essential for their preclinical and clinical development. This application note provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound against CSF-1R in both biochemical and cell-based in vitro assays.
Principle
The in vitro determination of this compound's IC50 can be achieved through two primary methodologies:
-
In Vitro Kinase Assay: This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of purified recombinant CSF-1R. The assay quantifies the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
-
Cell-Based Proliferation Assay: This assay assesses the potency of this compound in a more physiologically relevant context by measuring its effect on the proliferation of a CSF-1-dependent cell line. The inhibition of CSF-1R signaling by this compound leads to a dose-dependent decrease in cell viability.
Data Presentation
Summary of Reported this compound IC50 Values
| Assay Type | Cell Line/System | Stimulation | Measured Endpoint | Reported IC50 (nM) |
| Cell-Based | Not Specified | CSF-1 | CSF-1R Phosphorylation | 26 |
| Cell-Based | Not Specified | IL-34 | CSF-1R Phosphorylation | 33 |
| Cell-Based | Human Monocytes | CSF-1 | MCP-1 Release | 93 |
| Cell-Based | Human Monocytes | IL-34 | MCP-1 Release | 88 |
| Cell-Based | M-NFS-60 | Not Specified | Antiproliferative Activity | 4.9 |
Signaling Pathway
The binding of CSF-1 or IL-34 to CSF-1R induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, primarily through the PI3K/Akt, MEK/ERK, and JAK/STAT pathways, which are crucial for cell survival, proliferation, and differentiation.[2][3]
Experimental Workflow
The general workflow for determining the IC50 of this compound involves preparing the compound, performing either a biochemical or cell-based assay, and analyzing the resulting data to calculate the IC50 value.
References
Application Notes and Protocols: Generation of AC708 Dose-Response Curves in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC708 is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a critical component in the regulation of macrophage differentiation and survival. The primary therapeutic hypothesis for this compound in oncology centers on its ability to modulate the tumor microenvironment by targeting tumor-associated macrophages (TAMs), which are often implicated in tumor progression, metastasis, and suppression of anti-tumor immunity. While the principal mechanism of this compound is not direct cytotoxicity against tumor cells, understanding its dose-dependent effects on various cell types, including cancer cell lines, is crucial for comprehensive preclinical evaluation.
These application notes provide a summary of the available data on this compound's biological activity and detailed protocols for generating dose-response curves to assess its potential direct effects on cancer cell lines.
Data Presentation
Quantitative data on the direct cytotoxic effects of this compound on a wide range of cancer cell lines is limited in publicly available literature. The primary focus of existing studies has been on its potent inhibition of CSF1R signaling in myeloid cells. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) of this compound in relevant cellular assays.
Table 1: IC50 Values of this compound on Cell Viability of Growth-Factor Dependent Murine Myeloid Cells
| Cell Line | Growth Factor | IC50 (nM) |
| M-NFS-60 | CSF-1 | 38 |
| M-NFS-60 | IL-34 | 40 |
Table 2: IC50 Values of this compound on CSF1R-Mediated Cellular Processes
| Cellular Process | Cell Type | Ligand | IC50 (nM) |
| CSF1R Phosphorylation | Human Monocytes | CSF-1 | 26 |
| CSF1R Phosphorylation | Human Monocytes | IL-34 | 33 |
| MCP-1 Release | Human Monocytes | CSF-1 | 93 |
| MCP-1 Release | Human Monocytes | IL-34 | 88 |
Signaling Pathway
This compound functions by inhibiting the CSF1R, a receptor tyrosine kinase. Upon binding of its ligands, CSF-1 or IL-34, the CSF1R dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell survival, proliferation, and differentiation. Key pathways activated by CSF1R include the PI3K/AKT and MAPK/ERK pathways.
Application Notes and Protocols for AC708-Mediated Macrophage Depletion in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor-associated macrophages (TAMs) are a critical component of the tumor microenvironment, often playing a pivotal role in promoting tumor progression, angiogenesis, and immunosuppression. Consequently, targeting TAMs has emerged as a promising strategy in cancer therapy. AC708 (also known as PLX73086) is a potent and selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3][4] By blocking CSF1R signaling, this compound effectively inhibits the survival, proliferation, and differentiation of macrophages, leading to their depletion within the tumor microenvironment.[4] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to deplete macrophages in preclinical research settings, particularly in oncology studies.
Mechanism of Action: CSF1R Inhibition
This compound targets CSF1R, a receptor tyrosine kinase essential for the function of macrophages. The binding of its ligands, CSF-1 (colony-stimulating factor 1) and IL-34, to CSF1R triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[5][6] This activation initiates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for macrophage survival and proliferation.[7] this compound competitively binds to the ATP-binding pocket of CSF1R, preventing its phosphorylation and subsequent signal transduction, ultimately leading to apoptosis of CSF1R-dependent macrophages.[4]
Data on Macrophage Depletion Efficacy
This compound has demonstrated significant efficacy in depleting TAMs in various preclinical cancer models. The following tables summarize the quantitative data from key studies.
Table 1: Macrophage Depletion in an Ovarian Cancer Syngeneic Mouse Model (IG10) [8]
| Treatment Group | Method | Macrophage Marker | % Macrophage Reduction vs. Control | % Macrophage Reduction vs. B20 Resistant |
| This compound | Flow Cytometry | CD45+/CD11b+/F4/80+ | 65% | 86% |
| This compound | Immunohistochemistry | F4/80 | 47% | 43% |
| This compound + B20 (anti-VEGF) | Immunohistochemistry | F4/80 | 81% | N/A |
Table 2: Macrophage Depletion in a Breast Cancer Model
Note: Specific quantitative data for a breast cancer model was not available in the provided search results, but studies indicate this compound reduces TAM infiltration.[1]
Experimental Protocols
This compound Formulation and Administration (Oral Gavage)
This protocol is a general guideline and may require optimization based on the specific experimental model.
Materials:
-
This compound (PLX73086) powder
-
Vehicle: 0.5% (w/v) methylcellulose in sterile water is a common vehicle for oral gavage.[9]
-
Sterile water
-
Mortar and pestle or other homogenization equipment
-
Magnetic stirrer and stir bar
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch for mice)[9][10]
-
Syringes
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 100 mg/kg) and the weight of the animals, calculate the total amount of this compound needed.[1]
-
Prepare the vehicle: Dissolve methylcellulose in sterile water to a final concentration of 0.5% (w/v). This may require heating and stirring. Allow the solution to cool to room temperature.
-
Formulate the this compound suspension:
-
Weigh the calculated amount of this compound powder.
-
Levigate the powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring or homogenizing to ensure a uniform suspension. A magnetic stirrer can be used for this purpose.
-
-
Dosing:
-
Weigh each animal immediately before dosing to ensure accurate dose calculation.
-
Gently restrain the mouse.
-
Measure the calculated volume of the this compound suspension into a syringe fitted with an appropriate gavage needle.
-
Carefully insert the gavage needle into the esophagus and administer the suspension. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[10]
-
A typical dosing schedule in preclinical studies is once daily.[11]
-
-
Monitoring: Observe the animals for any signs of distress or adverse reactions following administration.
Protocol for Flow Cytometry Analysis of Tumor-Associated Macrophages
This protocol is adapted from standard methods for analyzing immune cells in murine tumors.[12][13][14]
Materials:
-
Tumor tissue
-
RPMI-1640 medium
-
Collagenase IV, Hyaluronidase, and DNase I
-
Fetal Bovine Serum (FBS)
-
ACK lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies:
-
Anti-mouse CD45 (e.g., PerCP-Cy5.5)
-
Anti-mouse CD11b (e.g., PE-Cy7)
-
Anti-mouse F4/80 (e.g., APC)
-
-
Viability dye (e.g., DAPI, Propidium Iodide)
-
Flow cytometer
Procedure:
-
Tumor Dissociation:
-
Harvest tumors and place them in cold RPMI-1640.
-
Mince the tumors into small pieces using a sterile scalpel.
-
Digest the tissue in an enzyme cocktail (e.g., Collagenase IV, Hyaluronidase, and DNase I) at 37°C for 30-60 minutes with agitation.
-
Neutralize the enzymes with RPMI-1640 containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
-
Red Blood Cell Lysis:
-
Centrifuge the cell suspension and resuspend the pellet in ACK lysis buffer for 1-2 minutes at room temperature.
-
Quench the lysis with FACS buffer and centrifuge.
-
-
Staining:
-
Resuspend the cell pellet in FACS buffer and count the cells.
-
Incubate the cells with Fc block for 10-15 minutes on ice to prevent non-specific antibody binding.
-
Add the antibody cocktail (CD45, CD11b, F4/80) and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer containing a viability dye just before analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on live, single cells.
-
Identify the leukocyte population based on CD45 expression.
-
Within the CD45+ population, identify macrophages as CD11b+ and F4/80+ cells.[8]
-
Protocol for F4/80 Immunohistochemistry (IHC) in Mouse Tumors
This protocol is a general guideline for staining formalin-fixed, paraffin-embedded (FFPE) tumor sections.
Materials:
-
FFPE tumor sections on slides
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-mouse F4/80
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the sections through a graded series of ethanol (100%, 95%, 70%) to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval buffer and heating (e.g., in a pressure cooker or water bath).
-
-
Peroxidase Blocking:
-
Incubate the sections with 3% hydrogen peroxide to block endogenous peroxidase activity.
-
-
Blocking:
-
Incubate with blocking buffer to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the sections with the primary anti-F4/80 antibody at the optimized dilution, typically overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Apply DAB substrate and monitor for color development (brown precipitate).
-
-
Counterstaining:
-
Counterstain with hematoxylin to visualize cell nuclei.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded ethanol series and clear in xylene.
-
Mount with a coverslip using a permanent mounting medium.
-
-
Analysis:
-
Image the slides and quantify the number of F4/80-positive cells per field of view or as a percentage of total cells.
-
Conclusion
This compound is a valuable tool for researchers studying the role of macrophages in preclinical models of disease, particularly in oncology. Its potent and selective inhibition of CSF1R leads to effective depletion of TAMs, enabling the investigation of the downstream consequences on tumor growth, metastasis, and the immune response. The protocols provided here offer a starting point for incorporating this compound into preclinical research workflows. It is recommended that researchers optimize these protocols for their specific experimental systems to ensure robust and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapy Detail [ckb.genomenon.com]
- 3. medkoo.com [medkoo.com]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. Macrophage Proliferation Is Regulated through CSF-1 Receptor Tyrosines 544, 559, and 807 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macrophage depletion through colony stimulating factor 1 receptor pathway blockade overcomes adaptive resistance to anti-VEGF therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. worthington-biochem.com [worthington-biochem.com]
- 13. Macrophage Depletion in Elderly Mice Improves Response to Tumor Immunotherapy, Increases Anti-tumor T Cell Activity and Reduces Treatment-Induced Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting tumor-associated macrophages and granulocytic myeloid-derived suppressor cells augments PD-1 blockade in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Assessing Cell Viability Following AC708 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC708, also known as PLX73086, is a potent and highly selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] CSF1R signaling is crucial for the proliferation, differentiation, and survival of macrophages.[2] In the context of oncology, tumor-associated macrophages (TAMs) are known to promote tumor growth, angiogenesis, and metastasis.[2] By inhibiting CSF1R, this compound can modulate the tumor microenvironment by reducing the infiltration of these TAMs, making it a promising therapeutic agent in cancer research.[1][2] This application note provides a detailed protocol for assessing cell viability in response to this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for determining metabolic activity as an indicator of cell viability.[3][4]
Principle of the MTT Assay
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells. The insoluble formazan crystals are then dissolved, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.
Data Presentation
The following table provides a template for summarizing quantitative data from a cell viability assay after this compound treatment.
| This compound Concentration (nM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Mean Absorbance | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 100 | |||||
| 1 | ||||||
| 10 | ||||||
| 100 | ||||||
| 1000 | ||||||
| 10000 |
Note: The percentage of cell viability is calculated as: (Mean Absorbance of Treated Cells / Mean Absorbance of Vehicle Control) x 100.
Experimental Protocols
Materials and Reagents
-
This compound (ensure purity and proper storage)
-
Cell line of interest (e.g., a cancer cell line with known CSF1R expression or a macrophage cell line)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow
Caption: Experimental workflow for the cell viability assay after this compound treatment.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture the chosen cell line in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells per well in 100 µL of medium, this should be optimized for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow the cells to attach.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of treatment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is advisable to perform a wide range of concentrations for the initial experiment (e.g., 0.1 nM to 10 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control group treated with the same concentration of the solvent used to dissolve this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Incubate the plate for an additional 15-30 minutes at room temperature, protected from light, to allow for complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the background control wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the formula mentioned in the data presentation section.
-
Plot a dose-response curve with the this compound concentration on the x-axis and the percentage of cell viability on the y-axis.
-
From the dose-response curve, the IC50 value (the concentration of this compound that inhibits cell viability by 50%) can be determined.
-
Signaling Pathway
Caption: Simplified CSF1R signaling pathway and the inhibitory action of this compound.
Troubleshooting
-
High background absorbance: This could be due to contamination or the presence of phenol red in the medium. Using phenol red-free medium during the MTT assay can help.
-
Low signal: This may result from a low number of viable cells or insufficient incubation time with MTT. Optimize cell seeding density and incubation times.
-
Inconsistent results: Ensure accurate pipetting, proper mixing of reagents, and consistent incubation times. Run replicates to assess variability.
-
This compound precipitation: If this compound precipitates in the medium, try using a lower concentration or a different solvent. Ensure the final solvent concentration is not toxic to the cells.
Conclusion
This application note provides a comprehensive protocol for assessing the effect of the CSF1R inhibitor this compound on cell viability. By following this detailed methodology, researchers can obtain reliable and reproducible data to evaluate the cytotoxic or cytostatic effects of this compound on their cell lines of interest. This information is critical for advancing our understanding of the therapeutic potential of this compound in various disease models.
References
Troubleshooting & Optimization
Technical Support Center: AC708 In Vivo Optimization
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers optimize the in vivo dosage of AC708 for maximum efficacy.
Troubleshooting and FAQs
This section addresses common issues encountered during in vivo experiments with this compound.
Q1: We are observing high variability in tumor growth inhibition between subjects in the same treatment group. What are the potential causes and solutions?
A1: High variability can stem from several factors. Refer to the troubleshooting decision tree below (Figure 3) for a systematic approach. Key areas to investigate include:
-
Drug Formulation and Administration:
-
Inconsistent Formulation: Ensure this compound is fully solubilized and stable in the vehicle. Vortex and visually inspect the solution before each administration. Prepare fresh formulations regularly.
-
Dosing Accuracy: Use calibrated equipment for dosing. For oral gavage, ensure proper technique to avoid accidental administration into the lungs. For intraperitoneal (IP) injections, vary the injection site to prevent local irritation.
-
-
Animal and Tumor Model:
-
Tumor Size at Randomization: Ensure all tumors are within a narrow size range (e.g., 100-150 mm³) at the start of the study. Large variations in initial tumor volume can lead to divergent growth rates.
-
Animal Health: Monitor animals daily for signs of distress or illness, as underlying health issues can impact treatment response.
-
Q2: The observed in vivo efficacy is lower than expected based on our in vitro data. Why might this be the case?
A2: A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development. Potential reasons include:
-
Pharmacokinetics (PK): this compound may have poor bioavailability, rapid metabolism, or rapid clearance in vivo, preventing it from reaching the target concentration at the tumor site. Consider conducting a pilot PK study to measure plasma and tumor drug concentrations.
-
Dosing Schedule: The current dosing frequency may be insufficient to maintain therapeutic concentrations of this compound. Refer to the recommended dosing schedules in Table 2 or consider a PK/PD (pharmacodynamic) study to correlate drug exposure with target inhibition.
-
Tumor Microenvironment: The in vivo tumor microenvironment can confer resistance to treatment. This may involve factors not present in in vitro cultures, such as hypoxia or stromal interactions.
Q3: We are observing signs of toxicity (e.g., weight loss, lethargy) at the presumed efficacious dose. What steps can we take?
A3: Toxicity can limit the therapeutic window of this compound. Consider the following adjustments:
-
Dose Reduction: Reduce the dose to the maximum tolerated dose (MTD) and assess efficacy at that level.
-
Alternative Dosing Schedule: Switch from a daily (QD) to an intermittent dosing schedule (e.g., every other day or 5 days on/2 days off). This can help reduce cumulative toxicity while maintaining efficacy.
-
Supportive Care: Implement supportive care measures for the animals, such as providing hydration gels or supplemental nutrition, in consultation with veterinary staff.
Efficacy and Dosing Data
The following tables summarize key data from preclinical studies with this compound in a murine xenograft model (human colorectal cancer cell line HCT116).
Table 1: Dose-Response Efficacy of this compound in HCT116 Xenograft Model
| Dose (mg/kg, Oral Gavage) | Dosing Schedule | Mean Tumor Growth Inhibition (TGI) at Day 21 | Mean Body Weight Change |
| Vehicle Control | QD | 0% | +2.5% |
| 10 mg/kg | QD | 35% | +1.8% |
| 25 mg/kg | QD | 68% | -3.2% |
| 50 mg/kg | QD | 92% | -8.5% (Toxicity observed) |
| 25 mg/kg | BID | 85% | -5.1% |
TGI calculated relative to the vehicle control group.
Table 2: Recommended Starting Doses for In Vivo Models
| Model Type | Recommended Starting Dose (mg/kg) | Dosing Route | Dosing Schedule |
| Murine Xenograft (Subcutaneous) | 25 mg/kg | Oral Gavage | QD or BID |
| Murine Syngeneic | 20-30 mg/kg | Oral Gavage / IP | QD |
| Patient-Derived Xenograft (PDX) | 25 mg/kg | Oral Gavage | QD |
Key Experimental Protocols
Protocol 1: this compound Formulation and Administration (Oral Gavage)
-
Vehicle Preparation: Prepare the recommended vehicle (e.g., 0.5% methylcellulose in sterile water).
-
This compound Solubilization: Weigh the required amount of this compound powder. Add a small amount of vehicle and triturate to form a uniform paste.
-
Final Formulation: Gradually add the remaining vehicle while continuously vortexing or sonicating until a fine, homogenous suspension is achieved.
-
Dose Calculation: Calculate the required volume for each animal based on its most recent body weight. The typical dosing volume is 10 µL per gram of body weight.
-
Administration: Administer the calculated volume slowly using a proper-gauge oral gavage needle. Monitor the animal briefly after dosing to ensure no adverse reactions.
Protocol 2: Tumor Volume Measurement
-
Equipment: Use calibrated digital calipers for measurement.
-
Measurement: Measure the length (L) and width (W) of the tumor. L should be the longest dimension, and W should be the dimension perpendicular to L.
-
Calculation: Calculate the tumor volume using the formula: Volume = (L x W²) / 2 .
-
Frequency: Measure tumors 2-3 times per week to monitor growth kinetics accurately.
Visual Guides
The following diagrams illustrate key pathways and workflows relevant to this compound experiments.
Figure 1: Proposed signaling pathway for this compound. This compound inhibits Kinase X, a downstream effector of the MAPK/ERK pathway.
Mitigating Potential Off-Target Effects of AC708: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing AC708, a potent and selective inhibitor of Colony Stimulating Factor 1 Receptor (CSF1R). This guide offers troubleshooting advice and frequently asked questions (FAQs) to help mitigate potential off-target effects during your experiments, ensuring data integrity and accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that selectively targets the Colony Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase. Its primary mechanism involves preventing the CSF-1-mediated phosphorylation of CSF1R. This inhibition blocks the downstream signaling pathways that are crucial for the differentiation, survival, and proliferation of macrophages and other myeloid lineage cells.
Q2: What are the known and potential off-target effects of this compound?
A2: While this compound has demonstrated significant specificity for CSF1R, researchers should be aware of potential off-target activities, particularly within the same kinase family. Closely related receptor tyrosine kinases such as Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ), c-Kit, and FMS-like tyrosine kinase 3 (FLT3) are potential off-targets due to structural similarities in their ATP-binding pockets.[1] Other CSF1R inhibitors have also been reported to affect peripheral immune cell populations and, in some instances, may have an impact on hepatic enzymes. Therefore, it is crucial to experimentally verify the selectivity of this compound in your specific model system.
Q3: How can I experimentally determine the selectivity profile of this compound in my lab?
A3: A comprehensive approach to determining the selectivity of this compound involves a combination of in vitro biochemical assays and cell-based assays. A broad kinase screen, such as a KINOMEscan® profiling service, can provide a global view of potential off-target interactions by measuring the binding affinity of this compound against a large panel of kinases. Cellular assays, such as Western blotting to assess the phosphorylation status of suspected off-target kinases or proliferation assays using cell lines dependent on those kinases, are essential to confirm off-target effects in a biological context.
Q4: What are the downstream signaling pathways of CSF1R that I should monitor to confirm on-target activity?
A4: Upon activation by its ligands (CSF-1 or IL-34), CSF1R dimerizes and autophosphorylates, initiating several downstream signaling cascades. Key pathways to monitor for on-target activity of this compound include the PI3K-AKT, ERK1/2 (MAPK), JAK/STAT, and NF-κB pathways.[2][3][4] Inhibition of CSF1R by this compound should lead to a reduction in the phosphorylation of key proteins within these pathways in CSF1R-expressing cells.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound and provides actionable steps to diagnose and resolve them.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Unexpected phenotype or cellular response not consistent with CSF1R inhibition. | Potential off-target effect. this compound may be inhibiting one or more other kinases in your experimental system. | 1. Perform a Kinase Selectivity Profile: Use a kinase profiling service (e.g., KINOMEscan®) to identify potential off-target kinases. 2. Validate Off-Targets in Your System: Use Western blotting to check the phosphorylation status of the top candidate off-target kinases identified in the screen. 3. Use a Structurally Unrelated CSF1R Inhibitor: Compare the phenotype observed with this compound to that of a different, validated CSF1R inhibitor to see if the effect is target-specific. 4. Perform a Rescue Experiment: If the off-target kinase has a known ligand, attempt to rescue the phenotype by adding the ligand in the presence of this compound. |
| Inconsistent IC50 values for this compound in different cell lines. | 1. Differential expression of CSF1R and off-target kinases. 2. Presence of drug efflux pumps. 3. Different ATP concentrations in cell-based vs. biochemical assays. | 1. Characterize Your Cell Lines: Quantify the expression levels of CSF1R and potential off-target kinases (e.g., c-Kit, FLT3, PDGFRs) in each cell line using qPCR or Western blotting. 2. Investigate Drug Efflux: Use an efflux pump inhibitor (e.g., verapamil) in combination with this compound to see if the IC50 value changes. 3. Correlate with Biochemical Data: Compare your cellular IC50 values with in vitro kinase assay data to understand the contribution of the cellular environment. |
| This compound shows reduced potency in vivo compared to in vitro assays. | 1. Pharmacokinetic properties of this compound. 2. High physiological ATP concentrations. 3. Activation of compensatory signaling pathways. | 1. Assess Pharmacokinetics/Pharmacodynamics (PK/PD): Measure the concentration of this compound in plasma and the target tissue over time and correlate it with target inhibition. 2. Consider ATP Competition: Be aware that high intracellular ATP concentrations can reduce the potency of ATP-competitive inhibitors like this compound. 3. Profile Compensatory Pathways: Use phospho-protein arrays or multiplex Western blotting to investigate the activation of other signaling pathways upon CSF1R inhibition. |
| Observed toxicity in cell culture or animal models. | Potential off-target effects on essential cellular processes or other cell types. | 1. Perform Cell Viability Assays: Use a panel of cell lines with varying expression of CSF1R and potential off-target kinases to assess differential cytotoxicity. 2. Monitor Hematopoietic Cell Populations: Use flow cytometry to analyze the effect of this compound on different hematopoietic cell lineages, especially if off-target effects on c-Kit or FLT3 are suspected. 3. Evaluate Liver Enzyme Levels: In animal studies, monitor serum levels of liver enzymes such as ALT and AST to assess potential hepatotoxicity. |
Data Presentation
A comprehensive understanding of this compound's selectivity is crucial. While a specific kinome-wide scan for this compound is not publicly available, the following tables provide a template for how such data should be structured. Researchers are encouraged to generate similar data for their specific experimental conditions.
Table 1: Biochemical Selectivity Profile of this compound
| Kinase Target | IC50 (nM) or Kd (nM) | Fold Selectivity vs. CSF1R |
| CSF1R (On-Target) | [Insert experimental value] | 1 |
| c-Kit (Potential Off-Target) | [Insert experimental value] | [Calculate] |
| FLT3 (Potential Off-Target) | [Insert experimental value] | [Calculate] |
| PDGFRα (Potential Off-Target) | [Insert experimental value] | [Calculate] |
| PDGFRβ (Potential Off-Target) | [Insert experimental value] | [Calculate] |
| [Other Kinase 1] | [Insert experimental value] | [Calculate] |
| [Other Kinase 2] | [Insert experimental value] | [Calculate] |
| ... (continue for all kinases tested) | ... | ... |
Table 2: Cellular Activity of this compound in Engineered Cell Lines
| Cell Line | Driving Kinase | Proliferation IC50 (nM) | Phosphorylation Inhibition IC50 (nM) |
| Ba/F3-CSF1R | CSF1R | [Insert experimental value] | [Insert experimental value] |
| Ba/F3-c-Kit | c-Kit | [Insert experimental value] | [Insert experimental value] |
| Ba/F3-FLT3 | FLT3 | [Insert experimental value] | [Insert experimental value] |
| [Other engineered cell line] | [Other kinase] | [Insert experimental value] | [Insert experimental value] |
Experimental Protocols
1. Western Blot Analysis of On-Target and Off-Target Kinase Phosphorylation
This protocol allows for the assessment of this compound's inhibitory activity on the phosphorylation of CSF1R and potential off-target kinases in a cellular context.
-
Cell Lysis:
-
Culture cells to 70-80% confluency and serum-starve overnight if necessary.
-
Treat cells with various concentrations of this compound or DMSO (vehicle control) for the desired time.
-
Stimulate cells with the appropriate ligand (e.g., CSF-1 for CSF1R, SCF for c-Kit, FLT3L for FLT3) for a short period (e.g., 5-15 minutes).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Electrotransfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., p-CSF1R, p-c-Kit) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total form of the kinase to normalize for protein loading.
-
Quantify band intensities and calculate the IC50 value for phosphorylation inhibition.
-
2. Ba/F3 Cell Proliferation Assay for Off-Target Activity
This assay is used to determine the functional consequence of this compound on the proliferation of cells that are dependent on a specific kinase for their survival and growth.
-
Cell Culture and Seeding:
-
Culture Ba/F3 cells engineered to express the kinase of interest (e.g., CSF1R, c-Kit, FLT3) in RPMI-1640 medium supplemented with 10% FBS and IL-3.
-
Wash the cells to remove IL-3 and resuspend in IL-3-free medium.
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound.
-
Add the compound to the wells, ensuring a final DMSO concentration of <0.1%. Include a vehicle control (DMSO) and a positive control (a known inhibitor of the specific kinase).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Add a cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the GI50 (concentration for 50% growth inhibition) value.
-
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the use of this compound.
Caption: CSF1R Signaling Pathway and Point of this compound Inhibition.
Caption: Workflow for Investigating Potential Off-Target Effects of this compound.
References
AC708 stability in cell culture media over time
Welcome to the technical support center for AC708. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the potent and selective CSF1R inhibitor, this compound (also known as PLX73086).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as PLX73086, is a potent and highly selective small molecule inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3][4][5] CSF1R is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages and their precursors.[1] By inhibiting CSF1R, this compound can modulate the activity of tumor-associated macrophages (TAMs) and osteoclasts, making it a valuable tool for research in oncology and inflammatory diseases.[1][2]
Q2: How should I prepare and store stock solutions of this compound?
A2: For long-term storage, it is recommended to store this compound as a dry powder at -20°C.[3] To prepare a stock solution, dissolve the powder in a suitable solvent such as DMSO. For in vivo studies, a suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline/PBS.[2] After preparation, it is advisable to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store them at -80°C for up to one year.[2]
Q3: What is the stability of this compound in cell culture media?
A3: Currently, there is limited publicly available data specifically detailing the stability of this compound in various cell culture media over extended periods. The stability of a small molecule inhibitor in cell culture media can be influenced by several factors, including the composition of the media, pH, temperature, and the presence of serum proteins.[6] It is highly recommended that researchers determine the stability of this compound in their specific experimental setup.
Q4: What are the signs of this compound degradation in my experiments?
A4: Signs of potential this compound degradation include a decrease in its biological activity over time, leading to inconsistent experimental results. This may manifest as a reduced inhibition of CSF1R phosphorylation or a diminished effect on macrophage viability or function in your assays. Visual signs, though less common for soluble compounds, could include precipitation or a change in the color of the culture medium.
Troubleshooting Guide
Problem 1: I am observing inconsistent or lower-than-expected activity of this compound in my cell-based assays.
-
Question: Could the stability of this compound in my cell culture medium be the issue?
-
Answer: Yes, the stability of small molecule inhibitors in aqueous solutions like cell culture media can be limited. It is crucial to assess the stability of this compound under your specific experimental conditions (e.g., media type, serum concentration, incubation time, and temperature).
-
-
Question: How can I test the stability of this compound in my media?
-
Answer: You can perform a time-course experiment. Prepare fresh this compound-containing media and incubate it under your standard cell culture conditions (e.g., 37°C, 5% CO2). At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the media and test their potency in a reliable bioassay, such as a CSF1R phosphorylation assay or a cell viability assay with a CSF1-dependent cell line.
-
-
Question: What can I do to mitigate potential stability issues?
-
Answer:
-
Fresh Preparation: Prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment.
-
Minimize Incubation Time: If possible, design your experiments to have shorter incubation times with the compound.
-
Media Changes: For longer-term experiments, consider replacing the this compound-containing medium at regular intervals (e.g., every 24 hours).
-
Serum Concentration: Be aware that serum proteins can bind to small molecules, potentially affecting their free concentration and stability.[6] If your results vary with different serum batches, this might be a contributing factor.
-
-
Problem 2: I am seeing variability in my results between different experiments.
-
Question: Could my stock solution of this compound be degrading?
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Answer: Improper storage or multiple freeze-thaw cycles of your DMSO stock solution can lead to degradation. Ensure you are following the recommended storage conditions (-80°C in single-use aliquots).
-
-
Question: How can I check the integrity of my this compound stock solution?
-
Answer: If you suspect your stock solution has degraded, you can compare its activity to a freshly prepared stock solution from a new vial of this compound powder. If the new stock solution shows higher potency, your old stock has likely degraded.
-
This compound Properties and Stability Data
Table 1: Physicochemical and Biological Properties of this compound
| Property | Value | Reference |
| Synonyms | PLX73086 | [3][4] |
| Target | CSF1R | [1][2] |
| IC50 (CSF-1 mediated phosphorylation) | 26 nM | [2][3] |
| IC50 (IL-34 mediated phosphorylation) | 33 nM | [2][3] |
| IC50 (CSF-1 dependent cell viability) | 38 nM | [2][3] |
| IC50 (Primary human osteoclast survival) | 15 nM | [2][3] |
| Storage (Powder) | -20°C (3 years) | [2] |
| Storage (Solvent) | -80°C (1 year) | [2] |
Table 2: User-Defined Stability of this compound in Cell Culture Media (Template)
| Time (hours) | Concentration in Media (µM) | Biological Activity (% of Time 0) | Notes |
| 0 | 100% | ||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 | |||
| 72 |
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Media
-
Prepare this compound Stock Solution: Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -80°C.
-
Prepare Media with this compound: On the day of the experiment, thaw a fresh aliquot of the this compound stock solution. Dilute the stock solution into your specific cell culture medium (e.g., DMEM with 10% FBS) to the final working concentration you use in your experiments.
-
Incubate Media: Place the this compound-containing medium in a sterile container in your cell culture incubator (37°C, 5% CO2).
-
Collect Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot of the incubated medium. Store the collected aliquots at -80°C until you are ready to perform the bioassay.
-
Perform Bioassay:
-
Cell Seeding: Seed a CSF1-dependent cell line (e.g., M-NFS-60) or a cell line overexpressing human CSF1R in a multi-well plate.
-
Treatment: Treat the cells with the collected media aliquots from the different time points. Include a positive control (freshly prepared this compound media) and a negative control (media without this compound).
-
Assay Readout: After an appropriate incubation period, measure the biological response. This could be the level of CSF1R phosphorylation (e.g., via Western blot or ELISA) or cell viability (e.g., using a CellTiter-Glo® assay).
-
-
Data Analysis: Normalize the results for each time point to the activity observed at time 0 (100% activity). Plot the percentage of remaining activity against time to determine the stability profile of this compound in your cell culture medium.
Visualizations
Caption: A diagram of the CSF1R signaling pathway and the inhibitory action of this compound.
Caption: The experimental workflow for determining the stability of this compound in cell culture media.
Caption: A decision tree for troubleshooting inconsistent experimental results with this compound.
References
- 1. brimr.org [brimr.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. glpbio.com [glpbio.com]
- 4. Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Assessing Blood-Brain Barrier Penetration of AC708
Welcome to the technical support center for assessing the blood-brain barrier (BBB) penetration of the novel compound AC708. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in accurately evaluating the central nervous system (CNS) uptake of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps before beginning experimental assessment of this compound's BBB penetration?
A1: Before proceeding to complex in vitro or in vivo models, it is crucial to characterize the fundamental physicochemical properties of this compound. Parameters such as lipophilicity (LogP), polar surface area (PSA), molecular weight, and pKa will provide initial insights into its potential to cross the BBB.[1] Additionally, in silico models can be employed at this stage to predict BBB permeability and identify potential liabilities, such as being a substrate for efflux transporters.[2][3]
Q2: What are the primary methods to assess the BBB penetration of a small molecule like this compound?
A2: The assessment of BBB penetration typically involves a tiered approach, starting with in vitro models and progressing to more complex in vivo studies. Key methods include:
-
In vitro models: These include cell-based assays like the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) and co-culture systems utilizing brain endothelial cells, pericytes, and astrocytes.[4][5][6] More advanced models include microfluidic "BBB-on-a-chip" systems that mimic physiological shear stress.[7][8]
-
In vivo studies: These are considered the gold standard and involve animal models to determine the brain-to-plasma concentration ratio (B/P ratio) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu).[2][3][9] Techniques like brain microdialysis allow for the continuous sampling of the unbound drug concentration in the brain's extracellular fluid.[10][11]
Q3: Why is the unbound concentration of this compound in the brain and plasma (Kp,uu) a more relevant parameter than the total concentration ratio (B/P ratio)?
A3: Only the unbound fraction of a drug is free to interact with its pharmacological target.[12][13] The total brain concentration can be misleading as it includes the drug bound to brain tissue components. The Kp,uu value, which is the ratio of the unbound drug concentration in the brain to that in the plasma, provides a more accurate measure of the drug's ability to cross the BBB and engage its target in the CNS.[3][9]
Q4: How can I determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp)?
A4: Efflux transporters at the BBB can actively pump drugs out of the brain, limiting their penetration.[3][12] To assess if this compound is a P-gp substrate, you can use in vitro models such as MDCK-MDR1 cells, which are Madin-Darby canine kidney cells transfected with the human MDR1 gene encoding for P-gp.[3][13] An efflux ratio greater than 2 in this system typically indicates that the compound is a P-gp substrate.
Experimental Protocols & Troubleshooting Guides
In Vitro BBB Permeability Assessment using a Transwell Co-culture Model
This protocol describes a common method for evaluating the permeability of this compound across an in vitro BBB model.
Experimental Workflow
References
- 1. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 7. In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Models of the Blood–Brain Barrier | Springer Nature Experiments [experiments.springernature.com]
- 9. Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to AC708 in Cancer Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying resistance to the CSF1R inhibitor, AC708, in cancer models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as PLX73086, is a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). Its primary mechanism of action is to block the signaling of CSF1R, which is crucial for the survival, proliferation, and differentiation of macrophages. In the context of cancer, this compound aims to reduce the infiltration of tumor-associated macrophages (TAMs) in the tumor microenvironment. These TAMs are often associated with promoting tumor growth, angiogenesis, and immunosuppression.
Q2: My cancer cells in culture do not respond to this compound treatment. Why?
A2: The lack of response to this compound in a monoculture of cancer cells is often expected. The primary target of this compound is CSF1R, which is highly expressed on macrophages. Many cancer cell lines have low to negligible expression of CSF1R and their proliferation is not directly dependent on its signaling. The anti-tumor effects of this compound are primarily mediated by its impact on TAMs within the tumor microenvironment. Therefore, the absence of macrophages in a standard in vitro culture will likely result in a lack of direct anti-proliferative effects on the cancer cells themselves.
Q3: What are the known mechanisms of acquired resistance to CSF1R inhibitors like this compound in vivo?
A3: Preclinical studies, particularly in models of glioblastoma, have identified a key mechanism of acquired resistance to CSF1R inhibitors. This resistance is often mediated by the tumor microenvironment rather than being intrinsic to the cancer cells. A predominant mechanism involves the activation of a bypass signaling pathway. Specifically, TAMs that persist despite CSF1R inhibition can be stimulated by factors like Interleukin-4 (IL-4) to secrete Insulin-like Growth Factor 1 (IGF-1). This IGF-1 then activates the IGF-1 Receptor (IGF-1R) on tumor cells, leading to the activation of the PI3K/AKT signaling pathway, which promotes cell survival and proliferation, thereby circumventing the effects of CSF1R blockade.[1][2]
Q4: How can I overcome resistance to this compound in my experimental model?
A4: Based on the known resistance mechanisms, a rational approach to overcoming resistance is to use combination therapies. Co-treatment with an inhibitor of the activated bypass pathway has shown promise. For instance, combining a CSF1R inhibitor with a PI3K inhibitor or an IGF-1R inhibitor has been demonstrated to extend survival in preclinical glioma models.[1][2]
Troubleshooting Guides
Problem 1: Difficulty in Generating an this compound-Resistant Cancer Cell Line
| Symptom | Possible Cause | Suggested Solution |
| Massive cell death when increasing this compound concentration. | The concentration increment is too high. | Increase the drug concentration more gradually, for example, by 1.2 to 1.5-fold at each step.[1] |
| Cell proliferation slows significantly and does not recover. | The cell line may not be suitable for developing resistance in monoculture, or the drug exposure is continuous and too toxic. | Consider a pulsed exposure method where cells are treated with this compound for a defined period (e.g., 48-72 hours) followed by a recovery period in drug-free medium.[1] Alternatively, establish a co-culture model with macrophages to better mimic the in vivo context of resistance development. |
| No significant increase in IC50 after several months of culture with this compound. | The resistance mechanism may be non-cell-autonomous and dependent on the tumor microenvironment. | Develop a co-culture model with macrophages (e.g., THP-1 derived or primary bone marrow-derived macrophages) and cancer cells to investigate microenvironment-mediated resistance. |
Problem 2: Inconsistent Results in Cell Viability Assays
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicate wells in an MTT or similar colorimetric assay. | Uneven cell seeding, edge effects in the microplate, or contamination. | Ensure a homogenous single-cell suspension before seeding. To minimize edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or media.[2] Regularly check for and discard contaminated cultures. |
| This compound shows cytotoxicity at high concentrations in a cancer cell monoculture. | Off-target effects or non-specific toxicity at supra-physiological concentrations. | Focus on concentrations that are clinically and preclinically relevant for CSF1R inhibition. If the goal is to study on-target resistance, ensure that the observed effects are not due to general toxicity. |
Data Presentation
Table 1: Representative Example of IC50 Fold Change in a Drug-Resistant Cancer Cell Line
| Cell Line | Drug | Parental IC50 (µM) | Resistant IC50 (µM) | Resistance Index (RI) (Fold Change) | Reference |
| K562 | Imatinib | 2.64 | 6.65 | 2.52 | [3] |
Note: The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line. An RI greater than 1 indicates a gain of resistance.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a stepwise method for inducing drug resistance in a cancer cell line.
-
Determine the initial IC50:
-
Plate the parental cancer cell line in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50).
-
-
Initiate Resistance Induction:
-
Culture the parental cells in a flask with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[4]
-
Maintain the culture until the cells reach 80-90% confluency and their growth rate is stable. This may take several passages.
-
-
Stepwise Increase in Concentration:
-
Once the cells have adapted, increase the concentration of this compound by approximately 1.5 to 2-fold.[1]
-
Continue to culture the cells at this new concentration until their growth rate stabilizes.
-
Repeat this process of incrementally increasing the drug concentration.
-
-
Monitoring and Validation:
-
At regular intervals (e.g., every 5-10 passages), determine the IC50 of the cultured cells to monitor the development of resistance.
-
A significant increase in IC50 (e.g., 5 to 10-fold or higher) compared to the parental line indicates the establishment of a resistant cell line.[1]
-
Cryopreserve cell stocks at different stages of resistance development.
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Harvest and count cells from both parental and this compound-resistant cultures.
-
Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.[2]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration.
-
Remove the old medium from the wells and add 100 µL of the appropriate drug dilution. Include untreated control wells.
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the viability against the log of the drug concentration to determine the IC50 value.
-
Protocol 3: Western Blot for PI3K/AKT Pathway Activation
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key PI3K/AKT pathway proteins (e.g., p-AKT (Ser473), total AKT, p-S6, total S6) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Visualizations
Caption: this compound inhibits CSF1R signaling in macrophages.
Caption: IGF-1/IGF-1R mediated PI3K/AKT activation bypasses CSF1R inhibition.
Caption: Workflow for developing and characterizing this compound resistant models.
References
- 1. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The tumor microenvironment underlies acquired resistance to CSF1R inhibition in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Long-Term AC708 Treatment in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the long-term use of AC708 in animal studies. The information is presented in a question-and-answer format to directly address potential issues and provide practical guidance for experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as PLX73086, is a potent and selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). By inhibiting CSF1R, this compound blocks the signaling pathways responsible for the survival, proliferation, and differentiation of macrophages and other myeloid cells. This mechanism of action makes it a valuable tool for studying the role of these cells in various diseases, particularly in oncology and neuroinflammation.
Q2: What is the recommended starting dose for long-term this compound studies in mice?
Based on preclinical studies with this compound and similar CSF1R inhibitors like PLX3397, a common starting dose for long-term studies in mice is in the range of 200-400 mg/kg, administered orally.[1] The optimal dose will depend on the specific animal model, the desired level of target engagement, and the therapeutic window. It is recommended to perform a pilot dose-ranging study to determine the most effective and well-tolerated dose for your specific experimental conditions.
Q3: How should this compound be formulated for oral administration in mice?
For oral administration, this compound can be formulated in a vehicle suitable for rodent gavage. A common vehicle is a suspension in 0.5% methylcellulose and 0.2% Tween 80 in sterile water.[2] Kinase inhibitors can have low intrinsic solubility, so proper formulation is critical for consistent bioavailability.[3][4] It is essential to ensure the formulation is homogenous and stable for the duration of the study. Alternatively, this compound can be formulated into rodent chow for ad libitum feeding, which can reduce the stress associated with repeated oral gavage.[1]
Q4: What are the expected phenotypic effects of long-term this compound treatment in mice?
Long-term administration of CSF1R inhibitors like this compound is expected to lead to a significant reduction in the number of macrophages in various tissues. In preclinical models, this can result in a range of phenotypic changes, including alterations in tumor growth, reduced inflammation, and changes in bone density.[1] Researchers should carefully monitor for both intended therapeutic effects and potential on-target, off-tumor side effects.
Troubleshooting Guide
Issue 1: Inconsistent or lack of efficacy in vivo.
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Possible Cause: Poor Bioavailability.
-
Solution: Re-evaluate the formulation and administration method. Ensure the compound is fully suspended and the gavage technique is consistent. Consider alternative vehicles or the use of chow formulation for more consistent exposure. The crystalline structure of the compound can also affect solubility and bioavailability.[5]
-
-
Possible Cause: Inadequate Dose.
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Solution: Conduct a dose-response study to determine the optimal dose for your model. Measure target engagement in a pilot study by assessing CSF1R phosphorylation in peripheral blood mononuclear cells (PBMCs) or tissue samples.
-
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Possible Cause: Development of Resistance.
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Solution: In long-term cancer studies, resistance mechanisms may emerge. Consider combination therapies to overcome resistance. Analyze tissue samples to investigate potential resistance pathways.
-
Issue 2: Unexpected Toxicity or Adverse Events.
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Possible Cause: On-target Toxicity.
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Solution: CSF1R is important for the health of various tissues. Long-term inhibition can lead to adverse effects such as altered blood cell counts, changes in bone density, and potential liver enzyme elevation.[1] Implement a comprehensive monitoring plan (see Experimental Protocols). If toxicity is observed, consider reducing the dose or implementing intermittent dosing schedules.
-
-
Possible Cause: Off-target Effects.
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Solution: While this compound is selective for CSF1R, high doses may inhibit other kinases. If unexpected toxicities arise, it may be necessary to assess the activity of this compound against a panel of kinases to identify potential off-target interactions.
-
-
Possible Cause: Complications from Oral Gavage.
-
Solution: Long-term daily oral gavage can cause stress and physical injury to the animals. Ensure personnel are properly trained in gavage techniques. Consider using flexible gavage tubes and providing a palatable coating on the gavage needle.[6] Closely monitor animals for signs of distress or injury.
-
Issue 3: Difficulty with Long-Term Dosing Regimen.
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Possible Cause: Animal Stress from Frequent Handling.
-
Solution: Minimize handling stress by acclimatizing the animals to the procedure before the study begins. If daily gavage is required, ensure it is performed by experienced technicians. As mentioned, formulating the compound in the chow is a less stressful alternative for long-term administration.
-
-
Possible Cause: Formulation Instability.
-
Solution: Prepare fresh formulations regularly and store them appropriately. Conduct stability tests of the formulation under the intended storage conditions.
-
Quantitative Data Summary
Table 1: Preclinical Pharmacokinetic Parameters of a Representative Kinase Inhibitor (Alectinib) in Complexed and Uncomplexed Formulations in Rats [7]
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC-48 (ng·h/mL) | AUC-Inf (ng·h/mL) | Kel (h⁻¹) |
| Free Alectinib | 240 ± 26.95 | 7.33 ± 1.03 | 5946.75 ± 265 | 7280.02 ± 306 | 0.045 ± 0.008 |
| Alectinib-HPβCD Complex | 474 ± 50.97 | 5.1 ± 1.3 | 10520 ± 310 | 12320 ± 415 | 0.050 ± 0.002 |
This table illustrates how formulation can significantly impact the pharmacokinetic profile of a kinase inhibitor. While specific data for this compound was not available in this format, this serves as a representative example.
Table 2: Common Adverse Events Associated with Long-Term CSF1R Inhibition in Preclinical Models [1]
| Adverse Event | Observation | Potential Mitigation |
| Hematological Changes | Decreased red blood cells, hemoglobin, and platelets. | Regular complete blood count (CBC) monitoring. Dose adjustment if severe cytopenias are observed. |
| Bone Density Changes | Alterations in trabecular bone density. | Consider baseline and end-of-study bone density measurements (e.g., micro-CT). |
| Hepatotoxicity | Reversible elevations in liver enzymes (ALT, AST). | Monitor liver enzymes in plasma. Discontinue or reduce dose if significant elevations occur. |
| Hair Depigmentation | Loss of hair color has been observed with some CSF1R inhibitors (e.g., PLX3397), potentially due to off-target effects on c-kit. | Document any changes in physical appearance. |
Experimental Protocols
Protocol 1: Long-Term Oral Administration of this compound in a Mouse Tumor Model
-
Animal Model: Select an appropriate mouse model for the disease under investigation (e.g., syngeneic or xenograft tumor model).
-
This compound Formulation:
-
Prepare a suspension of this compound in a vehicle of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
-
Alternatively, incorporate this compound into powdered rodent chow at the desired concentration (e.g., 200 mg/kg).
-
-
Dosing Regimen:
-
For oral gavage, administer the this compound suspension once daily at a volume of 10 mL/kg body weight.
-
For chow administration, provide the medicated chow ad libitum.
-
-
Study Duration: The duration of the study will depend on the experimental endpoints but can range from several weeks to months for chronic studies.
-
Monitoring:
-
Tumor Growth: Measure tumor volume 2-3 times per week using calipers.
-
Body Weight: Record body weight 2-3 times per week.
-
Clinical Observations: Perform daily health checks for any signs of toxicity, such as changes in posture, activity, or grooming.
-
Blood Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline, mid-study, and at the terminal endpoint for complete blood counts and clinical chemistry analysis (including liver enzymes).
-
Pharmacokinetic Analysis: At selected time points, collect plasma samples to determine the concentration of this compound and its pharmacokinetic parameters.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals according to approved institutional guidelines.
-
Collect tumors and other relevant tissues for histological analysis, immunohistochemistry (e.g., for macrophage markers like F4/80 or CD68), and other molecular analyses.
-
Signaling Pathway and Workflow Diagrams
Caption: CSF1R Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for long-term this compound animal studies.
References
- 1. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. When Unsuspected Crystallinity Ruins Biological Testing in Early Discovery: A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Csf1r | Abcam [abcam.com]
- 7. Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
AC708 experimental variability and how to control for it
Welcome to the technical support center for AC708. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental variability and offer troubleshooting solutions for common issues encountered when working with this compound, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound, providing potential causes and actionable solutions.
Q1: My in vitro IC50 value for this compound is different from the published data. What could be the reason for this discrepancy?
A1: Variation in IC50 values is a common issue and can be attributed to several factors:
-
Cell Line Differences: The sensitivity to this compound can vary significantly between different cell lines. This can be due to differences in the expression levels of CSF-1R, reliance on the CSF-1R signaling pathway for survival and proliferation, and the presence of drug efflux pumps.
-
Assay Conditions: Minor variations in experimental protocols can lead to different IC50 values. Key parameters to standardize include:
-
Cell density: Ensure consistent cell seeding density across experiments.
-
Serum concentration: Components in serum can sometimes interact with compounds or affect cell growth rates.
-
Incubation time: The duration of drug exposure will influence the apparent IC50.
-
Ligand stimulation: The concentration of CSF-1 or IL-34 used to stimulate the receptor can affect the potency of the inhibitor.
-
-
Reagent Quality: Ensure the quality and stability of your this compound stock solution. Improper storage or multiple freeze-thaw cycles can degrade the compound.
Troubleshooting Steps:
-
Standardize Protocols: Strictly adhere to a detailed, written protocol for all IC50 determinations.
-
Cell Line Authentication: Regularly authenticate your cell lines to ensure their identity and check for mycoplasma contamination.
-
Control Compound: Use a well-characterized control compound with a known IC50 in your assay system to check for consistency.
-
Dose-Response Curve: Generate a full dose-response curve to accurately determine the IC50.
Q2: I am observing inconsistent results in my in vivo studies with this compound. How can I improve the reproducibility of my animal experiments?
A2: In vivo studies are inherently more complex and subject to greater variability. Key factors to control include:
-
Animal Strain and Health: The genetic background, age, sex, and health status of the animals can all influence drug metabolism and efficacy.
-
Drug Formulation and Administration: Ensure the formulation of this compound is consistent and that the route and frequency of administration are accurately controlled.
-
Tumor Model Variability: If using a tumor model, inconsistencies in tumor cell implantation, growth rate, and microenvironment can lead to variable results.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The absorption, distribution, metabolism, and excretion (ADME) of this compound can vary between individual animals.
Troubleshooting Steps:
-
Standardize Animal Cohorts: Use animals of the same strain, age, and sex from a reputable supplier. Acclimatize animals before starting the experiment.
-
Optimize Formulation: Ensure your formulation of this compound is stable and provides consistent bioavailability.
-
Monitor Tumor Growth: In tumor models, carefully measure and randomize animals into treatment groups based on initial tumor volume.
-
Include Satellite Groups: Consider including satellite groups of animals for PK/PD analysis to correlate drug exposure with efficacy.
Q3: I am not seeing the expected decrease in macrophage populations after in vivo treatment with this compound. What could be wrong?
A3: Failure to observe macrophage depletion can be due to several factors:
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Insufficient Drug Exposure: The dose of this compound may be too low to achieve the necessary target engagement in the tissue of interest.
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Tissue-Specific Macrophage Resistance: Some tissue-resident macrophages may be less dependent on CSF-1R signaling for their survival.
-
Compensatory Mechanisms: Other signaling pathways may be compensating for the inhibition of CSF-1R.
-
Timing of Analysis: The timing of tissue collection relative to the last dose of this compound is critical.
Troubleshooting Steps:
-
Dose Escalation Study: Perform a dose-escalation study to determine the optimal dose for macrophage depletion in your model.
-
Pharmacodynamic Biomarkers: Measure the phosphorylation of CSF-1R in tissues or surrogate tissues (e.g., peripheral blood monocytes) to confirm target engagement.
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Time-Course Analysis: Collect tissues at different time points after the last dose to assess the kinetics of macrophage depletion and repopulation.
-
Immunohistochemistry/Flow Cytometry: Use validated markers and gating strategies to accurately identify and quantify macrophage populations.
Q4: I am seeing unexpected or off-target effects in my experiments. How can I be sure the effects I am observing are due to CSF-1R inhibition?
A4: While this compound is a selective inhibitor, off-target effects are always a possibility.
-
Kinase Selectivity: this compound may inhibit other kinases, especially at higher concentrations.
-
Cellular Context: The observed phenotype may be a result of a complex interplay of signaling pathways, not solely dependent on CSF-1R.
Troubleshooting Steps:
-
Use a Structurally Unrelated CSF-1R Inhibitor: A rescue experiment with a different, structurally unrelated CSF-1R inhibitor can help confirm that the observed phenotype is on-target.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete CSF-1R and see if it phenocopies the effect of this compound.
-
Dose-Response Relationship: A clear dose-response relationship can provide evidence for on-target activity.
-
Refer to Kinase Selectivity Data: Consult kinase selectivity panels to understand the potential off-target kinases that might be inhibited by this compound.
Quantitative Data Summary
To aid in experimental design and data interpretation, the following tables summarize key quantitative data for this compound and provide a representative example of a kinase selectivity profile for a CSF-1R inhibitor.
Table 1: In Vitro Potency of this compound
| Assay Type | Ligand | IC50 (nM) |
| CSF-1R Phosphorylation | CSF-1 | 26 |
| CSF-1R Phosphorylation | IL-34 | 33 |
| Cell Viability (M-NFS-60 cells) | CSF-1 | 38 |
| Cell Viability (M-NFS-60 cells) | IL-34 | 40 |
| Osteoclast Differentiation | CSF-1 | 15 |
| MCP-1 Release (Human Monocytes) | CSF-1 | 93 |
| MCP-1 Release (Human Monocytes) | IL-34 | 88 |
Data is illustrative and may vary based on experimental conditions.
Table 2: Representative Kinase Selectivity Profile for a Selective CSF-1R Inhibitor (Example Data)
| Kinase | % Inhibition @ 1 µM |
| CSF-1R | 99 |
| KIT | 85 |
| FLT3 | 70 |
| PDGFRβ | 65 |
| VEGFR2 | 30 |
| SRC | 15 |
| EGFR | 5 |
| HER2 | <5 |
Disclaimer: This is representative data for a selective CSF-1R inhibitor and not specific data for this compound. It is intended to illustrate a typical selectivity profile. Researchers should consult specific documentation for this compound's kinase selectivity.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro CSF-1R Kinase Assay
Objective: To determine the inhibitory activity of this compound on CSF-1R kinase activity in a biochemical assay.
Materials:
-
Recombinant human CSF-1R (kinase domain)
-
Poly-Glu,Tyr (4:1) substrate
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White 96-well plates
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer with 10% DMSO.
-
In a 96-well plate, add 2.5 µL of the this compound dilution or vehicle control (10% DMSO in kinase assay buffer).
-
Prepare a master mix containing the CSF-1R enzyme and substrate in kinase assay buffer.
-
Add 10 µL of the enzyme/substrate mix to each well.
-
Initiate the kinase reaction by adding 12.5 µL of ATP solution (at a concentration near the Km for ATP) to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Viability Assay (MTS)
Objective: To assess the effect of this compound on the viability of CSF-1 dependent cells.
Materials:
-
M-NFS-60 cells (or other CSF-1 dependent cell line)
-
RPMI-1640 medium with 10% FBS and supplements
-
Recombinant murine CSF-1
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well cell culture plates
Procedure:
-
Seed M-NFS-60 cells in a 96-well plate at a density of 5,000 cells/well in 50 µL of culture medium containing CSF-1.
-
Prepare a serial dilution of this compound in culture medium.
-
Add 50 µL of the this compound dilution or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percent viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 3: In Vivo Macrophage Depletion
Objective: To deplete macrophages in a mouse model using this compound.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose, 0.1% Tween 80 in water)
-
C57BL/6 mice (or other appropriate strain)
-
Tissues for analysis (e.g., spleen, liver, tumor)
-
Antibodies for flow cytometry or immunohistochemistry (e.g., F4/80, CD68)
Procedure:
-
Formulate this compound in the appropriate vehicle.
-
Administer this compound to mice at the desired dose (e.g., 50-100 mg/kg) via oral gavage once or twice daily.
-
Treat a control group of mice with the vehicle only.
-
Continue treatment for the desired duration (e.g., 7-14 days).
-
At the end of the treatment period, euthanize the mice and harvest tissues of interest.
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Process the tissues for flow cytometry or immunohistochemistry to quantify macrophage populations.
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For flow cytometry, prepare single-cell suspensions and stain with fluorescently labeled antibodies against macrophage markers.
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For immunohistochemistry, fix, embed, and section the tissues, followed by staining with antibodies against macrophage markers.
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Analyze the data to determine the extent of macrophage depletion in the this compound-treated group compared to the vehicle control group.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound.
Caption: CSF-1R signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the in vitro IC50 of this compound.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
Technical Support Center: Monitoring AC708 Toxicity in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AC708 in preclinical models. The information is designed to address specific issues that may be encountered during in vivo experiments.
General Information
This compound is a potent and selective small molecule inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R), a receptor tyrosine kinase. By blocking CSF-1R, this compound aims to modulate the activity of tumor-associated macrophages (TAMs), which are implicated in tumor progression. As with other tyrosine kinase inhibitors (TKIs), careful monitoring for potential toxicities is crucial during preclinical development.
Mechanism of Action: CSF-1R Signaling Pathway
This compound exerts its effect by inhibiting the autophosphorylation of CSF-1R, which is triggered by its ligands, CSF-1 and IL-34. This blockade prevents the activation of downstream signaling cascades, such as PI3K and ERK1/2, that are crucial for the differentiation, survival, and proliferation of macrophages.
Hepatotoxicity Monitoring
FAQs
Q1: What are the potential signs of hepatotoxicity in preclinical models treated with this compound?
A1: As a TKI, this compound may potentially induce liver injury. In preclinical models such as rodents, signs of hepatotoxicity can include:
-
Elevated serum levels of liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).[1][2]
-
Changes in liver weight and histopathological alterations (e.g., necrosis, inflammation, steatosis).
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Clinical signs like lethargy, jaundice (less common in rodents), and changes in appetite.
Q2: How should I monitor for hepatotoxicity during my study?
A2: A comprehensive monitoring plan is recommended. This should include baseline measurements before starting treatment and regular monitoring throughout the study.
| Parameter | Frequency | Notes |
| Serum Biochemistry | Baseline, weekly for the first 4 weeks, then bi-weekly or at study termination. | Key markers: ALT, AST, ALP, Total Bilirubin, Albumin.[2] |
| Clinical Observations | Daily | Monitor for changes in behavior, appetite, and body weight. |
| Gross Pathology | At study termination | Examine liver for changes in size, color, and texture. |
| Histopathology | At study termination | Collect liver tissue for microscopic examination. |
Table 1: Suggested Hepatotoxicity Monitoring Schedule
Troubleshooting Guide: Elevated Liver Enzymes
If you observe a significant elevation in liver enzymes, consider the following steps:
Experimental Protocol: Assessment of Serum Biomarkers
-
Animal Model: Use a relevant rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Blood Collection: Collect blood samples (approximately 100-200 µL from mice) via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Sample Processing: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes to separate serum.
-
Analysis: Use a certified veterinary clinical chemistry analyzer to quantify serum levels of ALT, AST, ALP, and other relevant markers.[2]
-
Data Interpretation: Compare the results from the this compound-treated groups to the vehicle control group. A statistically significant increase in liver enzymes may indicate hepatotoxicity.
Cardiotoxicity Monitoring
FAQs
Q1: Are TKIs associated with cardiotoxicity, and what should I look for with this compound?
A1: Yes, some TKIs have been associated with cardiovascular adverse effects.[3] Potential cardiotoxic effects to monitor in preclinical models include:
-
Changes in electrocardiogram (ECG) parameters (e.g., QT interval prolongation).
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Alterations in cardiac function, such as reduced left ventricular ejection fraction, which can be assessed by echocardiography.[4]
-
Increases in cardiac biomarkers like troponin.
-
Histopathological changes in the heart muscle.
Q2: What is a standard protocol for monitoring cardiac function in my this compound study?
A2: Regular cardiovascular assessment is crucial.
| Parameter | Frequency | Notes |
| ECG | Baseline and at peak plasma concentration time points during the study. | Telemetry in conscious, unrestrained animals is the gold standard. |
| Echocardiography | Baseline, mid-study, and at study termination. | To assess cardiac structure and function (e.g., ejection fraction, fractional shortening). |
| Cardiac Biomarkers | Baseline and at study termination. | Serum troponin levels can indicate cardiac muscle damage. |
| Blood Pressure | Baseline and weekly. | Hypertension can be a side effect of some TKIs.[5] |
| Histopathology | At study termination. | Examine heart tissue for any abnormalities. |
Table 2: Suggested Cardiotoxicity Monitoring Schedule
Experimental Protocol: Non-Invasive Blood Pressure Measurement in Rodents
-
Acclimatization: Acclimate the animals to the restraining device and tail-cuff apparatus for several days before the actual measurement to minimize stress-induced hypertension.
-
Procedure: Place the conscious animal in a restrainer. A small cuff is placed around the base of the tail.
-
Measurement: The cuff is inflated and then slowly deflated. A sensor detects the return of blood flow, allowing for the determination of systolic and diastolic blood pressure.
-
Data Collection: Obtain at least three stable readings and calculate the average.
-
Analysis: Compare blood pressure measurements between this compound-treated and vehicle control groups over time.
Gastrointestinal Toxicity Monitoring
FAQs
Q1: My animals treated with this compound are experiencing diarrhea. Is this expected and how should I manage it?
A1: Diarrhea is a common side effect of many TKIs.[6][7] It is often manageable in a preclinical setting. The key is early and proactive management.
Q2: How should I assess and grade diarrhea in my animal models?
A2: Diarrhea can be assessed by daily observation of the animals and their cages. A grading scale can be used to standardize observations.
| Grade | Clinical Signs |
| 0 | Normal, well-formed feces. |
| 1 | Soft, but formed feces. |
| 2 | Pasty or semi-liquid feces. |
| 3 | Watery or liquid feces. |
Table 3: Fecal Consistency Scoring System
Troubleshooting and Management Workflow for Diarrhea
Hand-Foot Skin Reaction (HFSR)
FAQs
Q1: What is Hand-Foot Skin Reaction and is it relevant for preclinical models?
A1: Hand-Foot Skin Reaction (HFSR) is a common dermatological toxicity associated with some multikinase inhibitors.[8][9] It typically presents as redness, swelling, and blistering on the palms of the hands and soles of the feet.[10][11] While the clinical presentation is specific to humans, analogous findings may be observed in preclinical models, particularly on the paw pads.
Q2: How can I monitor for potential HFSR-like symptoms in rodents?
A2: Careful and regular examination of the paws is necessary.
| Parameter | Frequency | What to Look For |
| Visual Paw Inspection | At least 3 times per week. | Redness, swelling, edema, blistering, or ulceration of the paw pads. |
| Gait and Behavior | Daily | Observe for any signs of pain or reluctance to move, which could indicate paw discomfort. |
| Histopathology | At study termination. | Collect paw tissue for microscopic examination to look for inflammation, hyperkeratosis, or necrosis. |
Table 4: Monitoring for Hand-Foot Skin Reaction in Rodents
General FAQs
Q1: What is the recommended starting point for designing a preclinical toxicity study for this compound?
A1: The design of a preclinical safety study should be guided by regulatory guidelines such as those from the FDA (e.g., ICH S6 and M3(R2)).[12][13] Key considerations include the selection of a relevant animal species, appropriate dose levels, and the duration of the study.
Q2: Besides the major organ systems, are there other potential toxicities I should be aware of for a CSF-1R inhibitor?
A2: Yes, given that CSF-1R is important for the maintenance of various macrophage populations, other effects could be observed. These might include:
-
Hematological changes: CSF-1R inhibitors can affect monocyte maturation.[14] Monitoring complete blood counts (CBCs) is advisable.
-
Effects on bone: CSF-1R is expressed on osteoclasts, so prolonged treatment could potentially affect bone density.[15]
-
Immunomodulation: As this compound targets macrophages, alterations in immune responses are an expected pharmacological effect but should be characterized.
This technical support center provides a foundational guide for monitoring the preclinical toxicity of this compound. It is essential to tailor specific study designs and monitoring plans based on the scientific objectives and in consultation with veterinary and pathology experts.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Specific Hepatorenal Toxicity and Cross-Species Susceptibility of Eight Representative Pesticides [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. CSF1R Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 6. Management of Diarrhea Induced by Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors [mdpi.com]
- 7. Mechanism and treatment of diarrhea associated with tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hand-Foot Syndrome (Hand-Foot Skin Reaction, Palmar-Plantar Erythrodysesthesia): Focus on Sorafenib and Sunitinib | Semantic Scholar [semanticscholar.org]
- 10. eadv.org [eadv.org]
- 11. mskcc.org [mskcc.org]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pleiotropic effects of extended blockade of CSF1R signaling in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Microglia Depletion: AC708 vs. PLX3397
For researchers in neuroscience and drug development, the targeted depletion of microglia, the resident immune cells of the central nervous system (CNS), offers a powerful tool to investigate their roles in health and disease. Two prominent pharmacological agents employed for this purpose are AC708 and PLX3397, both of which function by inhibiting the colony-stimulating factor 1 receptor (CSF1R). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the appropriate tool for specific research needs.
Mechanism of Action: Targeting the CSF1R Signaling Pathway
Both this compound and PLX3397 are small molecule inhibitors of the CSF1R, a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of microglia and other macrophage populations. By binding to the ATP-binding site of the CSF1R kinase domain, these inhibitors block the downstream signaling cascade initiated by the binding of its ligands, CSF1 and IL-34. This disruption of CSF1R signaling ultimately leads to the apoptosis of microglia, resulting in their depletion from the CNS.
The core mechanism involves the inhibition of CSF1R autophosphorylation, which prevents the recruitment and activation of downstream signaling molecules such as PI3K, Akt, and ERK. These pathways are crucial for promoting cell survival and proliferation.
Figure 1: CSF1R signaling pathway and points of inhibition by this compound and PLX3397.
Performance Comparison: Efficacy, Potency, and CNS Penetration
The primary distinction between this compound and PLX3397 lies in their pharmacokinetic properties, particularly their ability to cross the blood-brain barrier (BBB). This difference dictates their suitability for depleting microglia within the CNS versus peripheral macrophage populations.
| Feature | This compound (also known as PLX73086) | PLX3397 (Pexidartinib) |
| Primary Application | Depletion of peripheral macrophages | Depletion of CNS microglia |
| Blood-Brain Barrier Penetration | Poor.[1][2] | Readily crosses the BBB.[3] |
| CSF1R IC50 | 26 nM (CSF-1 stimulated), 33 nM (IL-34 stimulated)[4] | ~28 nM |
| Reported Microglia Depletion Efficacy | Not effective for CNS microglia depletion due to poor BBB penetration.[2] | >90% depletion in various brain regions.[1][2] |
| Off-Target Kinase Inhibition | High specificity for CSF1R over other kinases like PDGFRα/β, FLT3, and KIT.[4] | Also inhibits c-Kit and FLT3.[3] |
Experimental Data Summary
PLX3397 for Microglia Depletion
Numerous studies have demonstrated the high efficacy of PLX3397 in depleting microglia throughout the CNS. Oral administration via formulated chow is the most common delivery method.
| Brain Region | Dose | Treatment Duration | % Microglia Depletion | Reference |
| Prefrontal Cortex, Hippocampus, Cerebellum | 290 ppm in chow | 21 days | >90% | [1] |
| Hippocampus | 275 mg/kg chow | 21 days | ~99% | |
| Cortex, Hippocampus, Thalamus | 600 ppm in chow | 7 days | ~99% | [3] |
This compound for Peripheral Macrophage Depletion
Due to its poor BBB penetration, this compound is primarily utilized for depleting macrophages in peripheral tissues. Studies have shown its efficacy in reducing tumor-associated macrophages (TAMs) in various cancer models.
| Model System | Dose | Outcome | Reference |
| Breast Tumor Model | 100 mg/kg | 60% inhibition of CSF-1-mediated MCP-1 release.[4] | [4] |
| In vitro (human monocytes) | IC50 = 93 nM (CSF-1), 88 nM (IL-34) | Inhibition of MCP-1 release.[4] | [4] |
Experimental Protocols
Microglia Depletion using PLX3397
A widely used protocol for achieving robust microglia depletion in mice involves the administration of PLX3397 formulated in chow.
Figure 2: A typical experimental workflow for microglia depletion using PLX3397.
Methodology:
-
Animal Model: C57BL/6 mice are commonly used.
-
PLX3397 Formulation: PLX3397 is formulated into standard rodent chow at a concentration typically ranging from 275 to 600 ppm.
-
Administration: The formulated chow is provided ad libitum to the mice for a period of 7 to 21 days. The duration can be adjusted based on the desired level of depletion.
-
Verification of Depletion: Following the treatment period, brain tissue is collected. Immunohistochemistry for microglia-specific markers, such as Iba1 or TMEM119, is performed on brain sections.
-
Quantification: The number of Iba1-positive cells is quantified in specific brain regions of interest and compared to control animals that received standard chow.
Conclusion
The choice between this compound and PLX3397 for depleting CSF1R-dependent cells is primarily determined by the target cell population's location. PLX3397 is the superior choice for researchers aiming to deplete microglia within the central nervous system due to its excellent blood-brain barrier permeability and demonstrated high efficacy.[1][3] Conversely, This compound is a valuable tool for studies focused on the role of peripheral macrophages , such as tumor-associated macrophages, where its poor CNS penetration becomes an advantage for selectively targeting these populations without affecting the microglia.[1][2][4] Researchers should carefully consider the specific goals of their study and the potential off-target effects of each compound when designing their experiments.
References
- 1. PLX73086 | Benchchem [benchchem.com]
- 2. Microglia facilitate and stabilize the response to general anesthesia via modulating the neuronal network in a brain region-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances of Colony-Stimulating Factor-1 Receptor (CSF-1R) Kinase and Its Inhibitors [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
Comparative Efficacy of AC708 and BLZ945 in Glioma Models: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two small molecule inhibitors targeting the Colony-Stimulating Factor 1 Receptor (CSF1R), AC708 (also known as PLX73086) and BLZ945, with a focus on their efficacy in preclinical glioma models. The objective is to present available experimental data to inform research and development decisions.
Executive Summary
Both this compound and BLZ945 are potent inhibitors of CSF1R, a key signaling receptor for the differentiation and function of macrophages. In the context of glioma, CSF1R inhibition aims to reprogram tumor-associated macrophages (TAMs) from a tumor-supportive (M2-like) to an anti-tumor (M1-like) phenotype.
Extensive preclinical data is available for BLZ945 in various glioma models, demonstrating its efficacy in reducing tumor growth and improving survival. In contrast, there is a notable lack of published data on the efficacy of this compound specifically in glioma models. Therefore, this guide will present a detailed overview of BLZ945's performance in glioma and a more general profile of this compound based on its known mechanism and data from other cancer models, highlighting the current gaps in research.
Mechanism of Action: Targeting CSF1R in the Tumor Microenvironment
Both this compound and BLZ945 function by inhibiting the CSF1R, thereby blocking the signaling of its ligands, CSF-1 and IL-34. This interference is intended to modulate the behavior of TAMs, which can constitute a significant portion of the tumor mass in gliomas and are generally associated with a poor prognosis. The intended outcome is a shift in the tumor microenvironment from immunosuppressive to one that supports anti-tumor immunity.
Quantitative Data Comparison
Due to the limited availability of data for this compound in glioma models, a direct quantitative comparison of efficacy is not feasible. The following tables summarize the available data for each compound.
Table 1: In Vitro Potency of this compound and BLZ945
| Parameter | This compound (PLX73086) | BLZ945 |
| Target | CSF1R | CSF1R |
| IC50 (CSF1R Phosphorylation) | 2.6 nM | Not explicitly reported in reviewed literature |
| IC50 (Cell Viability, CSF-1 dependent) | 38 nM | Not explicitly reported in reviewed literature |
| Notes | Data from various cell-based assays. | Data from glioma-specific studies focused on in vivo outcomes. |
Table 2: Preclinical Efficacy of BLZ945 in Glioma Models
| Glioma Model | Treatment Regimen | Key Findings | Citation |
| PDGF-B-driven mouse glioma | 200 mg/kg/day, oral gavage | Significantly increased median survival; tumor regression. | [1] |
| Orthotopic murine GBM | 200 mg/kg daily, oral gavage, with radiotherapy | Combination with RT led to the longest survival. | [2] |
| Human-derived glioma xenografts | Not specified | Slowed intracranial growth. | [1] |
Note: No comparable in vivo glioma efficacy data has been identified for this compound in the reviewed literature. One study reported that this compound reduced tumor-associated macrophage infiltration in a breast tumor model[3].
Experimental Protocols
BLZ945 in PDGF-B-driven Glioma Model[1]
-
Animal Model: Nestin-Tva/Ink4a/Arf-/- mice intracranially injected with RCAS-PDGF-B to induce gliomas.
-
Treatment: BLZ945 administered via oral gavage at a dose of 200 mg/kg daily. The vehicle used was 20% Captisol.
-
Monitoring: Tumor growth was monitored by magnetic resonance imaging (MRI).
-
Endpoints: Symptom-free survival and tumor burden were the primary endpoints. Histological analysis was performed to assess tumor grade and cell proliferation (BrdU staining) and apoptosis (cleaved caspase-3 staining).
This compound in Breast Tumor Model[3]
While not a glioma model, this provides an example of an in vivo study protocol for this compound.
-
Animal Model: Syngeneic mouse model of breast cancer.
-
Treatment: this compound was administered to assess its effect on tumor burden and tumor-associated macrophage infiltration. Specific dosing and administration routes were not detailed in the abstract.
-
Endpoints: Tumor burden and F4/80+ macrophage infiltration were measured.
Discussion and Future Directions
The available evidence strongly supports the potential of BLZ945 as a therapeutic agent for glioma, particularly in combination with radiotherapy. Its ability to modulate the tumor microenvironment without depleting TAMs is a key mechanistic insight. Studies have also delved into mechanisms of acquired resistance to BLZ945, which appear to be driven by the tumor microenvironment and involve the activation of pathways such as PI3K/IGF-1R.[4]
The lack of published preclinical data for this compound in glioma models is a significant knowledge gap. While its in vitro potency against CSF1R is established, its efficacy in the central nervous system, brain penetration, and overall anti-tumor effect in gliomas remain to be determined. A Phase I clinical trial of PLX73086 (this compound) in advanced solid tumors was initiated but subsequently terminated, the reasons for which are not publicly detailed.[1]
Future research should prioritize the evaluation of this compound in orthotopic glioma models to enable a direct comparison with BLZ945. Key parameters to investigate would include its brain-penetrance, impact on TAM polarization within the glioma microenvironment, and its single-agent and combination therapy efficacy. Understanding the comparative strengths and weaknesses of different CSF1R inhibitors will be crucial for the clinical advancement of this therapeutic strategy for glioma patients.
References
- 1. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Colony-Stimulating Factor-1 Receptor Enhances the Efficacy of Radiotherapy and Reduces Immune Suppression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The tumor microenvironment underlies acquired resistance to CSF1R inhibition in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of CSF1R Inhibitors: AC708 and Other Key Molecules
This guide provides a comparative overview of AC708 and other prominent Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, including Pexidartinib, Vimseltinib, and Emactuzumab. The information is tailored for researchers, scientists, and drug development professionals, with a focus on available experimental data to facilitate an objective comparison.
Introduction to CSF1R and Its Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase, plays a crucial role in the survival, proliferation, and differentiation of myeloid cells, particularly macrophages.[1][2][3][4][5] In the context of cancer, tumor-associated macrophages (TAMs) are often abundant in the tumor microenvironment and are associated with promoting tumor growth, metastasis, and suppressing anti-tumor immunity.[2] Consequently, inhibiting the CSF1R signaling pathway has emerged as a promising therapeutic strategy in oncology and other inflammatory diseases. This guide focuses on a head-to-head comparison of various CSF1R inhibitors, with a particular focus on this compound where data is available.
Comparative Efficacy and Potency
The following table summarizes the available in vitro potency and efficacy data for this compound and other selected CSF1R inhibitors. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Target(s) | IC50 (CSF1R) | Other Notable IC50s | Cell-Based Assay IC50 | Reference |
| This compound | CSF1R | 26 nM (CSF-1 induced phosphorylation), 33 nM (IL-34 induced phosphorylation) | - | 38 nM (CSF-1 dependent viability), 40 nM (IL-34 dependent viability), 15 nM (osteoclast differentiation) | [6] |
| Pexidartinib (PLX3397) | CSF1R, c-Kit, FLT3-ITD | 17 nM, 20 nM | 10 nM (c-Kit), 12 nM (c-Kit), 9 nM (FLT3-ITD) | - | [2][7][8] |
| Vimseltinib (DCC-3014) | CSF1R, c-Kit | <10 nM | 100-1000 nM (c-Kit) | - | [6] |
| Emactuzumab (RG7155) | CSF1R | Ki: 0.2 nM | - | 0.3 nM (macrophage viability) | [9] |
Data for this compound is derived from a single abstract and may not be as comprehensive as for other inhibitors.
CSF1R Signaling Pathway
The binding of CSF1 or IL-34 to CSF1R triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, primarily through the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which ultimately regulate cell survival, proliferation, and differentiation.
Caption: Simplified CSF1R signaling cascade.
Experimental Methodologies
Detailed experimental protocols for this compound are not extensively published. The following methodologies are based on standard assays used for the evaluation of CSF1R inhibitors.
In Vitro Kinase Assay (LanthaScreen™ Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against CSF1R kinase activity.
Protocol:
-
Reagents: Recombinant CSF1R kinase, fluorescently labeled substrate (e.g., GFP-tagged polypeptide), ATP, and a terbium-labeled anti-phospho-substrate antibody.
-
Procedure:
-
The CSF1R kinase, substrate, and ATP are incubated in a microplate well to allow for phosphorylation of the substrate.
-
Serial dilutions of the inhibitor (e.g., this compound) are added to the wells.
-
The reaction is stopped by the addition of EDTA.
-
The terbium-labeled antibody is added, which binds to the phosphorylated substrate.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured. Excitation of the terbium donor results in energy transfer to the GFP acceptor on the phosphorylated substrate, leading to a FRET signal.
-
The IC50 value is calculated by plotting the FRET signal against the inhibitor concentration.
-
Cell Viability Assay
Objective: To assess the effect of CSF1R inhibitors on the viability of CSF-1 dependent cells.
Protocol:
-
Cell Line: A CSF-1 dependent cell line, such as M-NFS-60 cells, is used.
-
Procedure:
-
Cells are seeded in a 96-well plate in the presence of CSF-1.
-
Serial dilutions of the CSF1R inhibitor are added to the wells.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as MTS or CellTiter-Glo®, which measures metabolic activity.
-
The IC50 value is determined by plotting cell viability against the inhibitor concentration.
-
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of a CSF1R inhibitor in a preclinical animal model.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are implanted with tumor cells that either secrete CSF-1 or are known to recruit a high number of TAMs.
-
Procedure:
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
The CSF1R inhibitor is administered orally or via another appropriate route at various dose levels and schedules.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess macrophage infiltration (e.g., F4/80 or CD68 staining).
-
Efficacy is determined by comparing the tumor growth in the treated groups to the vehicle control group.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a CSF1R inhibitor in a cell-based assay.
Caption: Workflow for a cell viability assay.
Conclusion
The available data suggests that this compound is a potent inhibitor of CSF1R signaling in vitro. However, a comprehensive head-to-head comparison with other clinical-stage inhibitors like Pexidartinib and Vimseltinib is challenging due to the limited publicly available data for this compound. Pexidartinib and Vimseltinib have been more extensively characterized and have progressed further in clinical development. Emactuzumab represents a different modality, being a monoclonal antibody, and demonstrates very high affinity for CSF1R. Further studies, including comprehensive kinome profiling and detailed in vivo efficacy and safety data for this compound, are necessary to fully understand its therapeutic potential relative to other CSF1R inhibitors.
References
- 1. Emactuzumab - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Emactuzumab Overview - Creative Biolabs [creativebiolabs.net]
- 4. deciphera.com [deciphera.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase Ib study of the combination of pexidartinib (PLX3397), a CSF-1R inhibitor, and paclitaxel in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
AC708 vs. Pexidartinib: A Preclinical Comparative Analysis for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the preclinical profiles of two prominent CSF1R inhibitors: AC708 and pexidartinib. This document summarizes key experimental data, details methodologies for cited experiments, and visualizes critical biological pathways and workflows to aid in the evaluation of these compounds for future research and development.
Executive Summary
This compound and pexidartinib are both potent inhibitors of the Colony-Stimulating Factor 1 Receptor (CSF1R), a key regulator of macrophage differentiation and survival. By targeting CSF1R, these inhibitors aim to modulate the tumor microenvironment, particularly by reducing the population of tumor-associated macrophages (TAMs), which are known to promote tumor growth, angiogenesis, and metastasis. While both compounds share a primary target, their preclinical data reveal nuances in selectivity, potency, and demonstrated efficacy across different cancer models. Pexidartinib is an approved therapy for tenosynovial giant cell tumor (TGCT), whereas this compound has been investigated in preclinical settings for various solid tumors. This guide offers a comparative analysis of their preclinical attributes to inform further investigation.
Data Presentation
Table 1: In Vitro Kinase Inhibition Profile
| Kinase | This compound (IC50, nM) | Pexidartinib (IC50, nM) |
| CSF1R (cFMS) | 26 (cell-based, CSF-1 stimulated) [1] | 20 [2][3][4] |
| 33 (cell-based, IL-34 stimulated) [1] | ||
| c-Kit | Significantly reduced activity compared to CSF1R[5] | 10 [2][3][4] |
| FLT3 | Significantly reduced activity compared to CSF1R[5] | 160 [2][3][4] |
| KDR (VEGFR2) | - | 350[2][4] |
| FLT1 (VEGFR1) | - | 880[2][4] |
| NTRK3 (TRKC) | - | 890[2][4] |
| LCK | - | 860[2][4] |
Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition. Lower values indicate higher potency. Data for this compound's broader kinase selectivity is described as having "significantly reduced activity" against related kinases, emphasizing its selectivity for CSF1R.
Table 2: In Vitro Cellular Activity
| Cell-Based Assay | This compound | Pexidartinib |
| CSF-1 Stimulated MCP-1 Release (Human Monocytes) | IC50 = 93 nM[1] | - |
| IL-34 Stimulated MCP-1 Release (Human Monocytes) | IC50 = 88 nM[1] | - |
| CSF-1 Dependent Cell Proliferation (M-NFS-60 cells) | - | IC50 = 0.44 µM[3] |
| CSF-1 Dependent Cell Proliferation (Bac1.2F5 cells) | - | IC50 = 0.22 µM[3] |
| CSF-1 Dependent Cell Proliferation (M-07e cells) | - | IC50 = 0.1 µM[3] |
| Antiproliferative Activity (BaF3 cells with ETV6-CSF1R) | - | EC50 = 200 nM[2] |
| Toxicity against Caco-2 cells | - | CC50 = 41.53 µM[2] |
Note: MCP-1 (Monocyte Chemoattractant Protein-1) is a chemokine involved in macrophage recruitment. The data for pexidartinib shows its effect on the proliferation of various cell lines dependent on CSF1 signaling.
Table 3: In Vivo Preclinical Efficacy
| Tumor Model | Compound | Dosing | Key Findings |
| IG10 Syngeneic Ovarian Cancer (Mouse) | This compound | Not specified | Decreased tumor weight and nodules. Reduced macrophage content in tumors by 81%.[6] |
| High-Grade Serous Ovarian Cancer PDX (Mouse) | This compound | Not specified | Decreased tumor weight by 67% and tumor nodules by 50% versus control.[6] |
| Breast Tumor Model (Mouse) | This compound | 100 mg/kg | Inhibited CSF-1-mediated MCP-1 release stimulation by 60%.[1] |
| MMTV-PyMT Breast Cancer (Mouse) | Pexidartinib | 40 mg/kg, p.o. | Significantly inhibited tumor infiltration by macrophages and reduced vessel density.[3] |
| GL261 Glioblastoma (Mouse) | Pexidartinib | p.o. | Inhibited glioblastoma invasion.[3] |
Note: PDX stands for Patient-Derived Xenograft. p.o. indicates oral administration.
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
Biochemical kinase assays are performed to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. A common method is the radiometric assay using radiolabeled ATP.
-
Reaction Setup : The kinase, a specific substrate peptide, and the test compound (at various concentrations) are incubated in a reaction buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate).[7]
-
Initiation : The reaction is initiated by adding a mixture of Mg/ATP, including [γ-33P]-ATP.[7]
-
Incubation : The reaction is allowed to proceed for a set time (e.g., 40 minutes) at room temperature.[7]
-
Termination : The reaction is stopped by the addition of an acid (e.g., 0.5% phosphoric acid).[7]
-
Detection : An aliquot of the reaction mixture is spotted onto a filter, which is then washed to remove unincorporated ATP. The amount of incorporated radiolabel in the substrate is quantified using a scintillation counter.[7]
-
Data Analysis : The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding : Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition : MTT reagent is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization : A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis : The absorbance values are used to calculate the percentage of cell viability at each compound concentration relative to untreated control cells. The IC50 or EC50 value is then determined.[2]
In Vivo Tumor Xenograft Study (General Protocol)
In vivo xenograft studies are used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation : Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).[8]
-
Tumor Growth : Tumors are allowed to grow to a palpable size.
-
Treatment Administration : Once tumors reach a specified volume, the mice are randomized into treatment and control groups. The test compound is administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).[3][6]
-
Tumor Measurement : Tumor volume is measured regularly (e.g., twice a week) using calipers. Mouse body weight is also monitored as an indicator of toxicity.
-
Endpoint : The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis : Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group. At the end of the study, tumors may be excised, weighed, and processed for further analysis, such as immunohistochemistry for macrophage markers (e.g., F4/80).[6]
Mandatory Visualization
Caption: CSF1R Signaling Pathway and Inhibition by this compound and Pexidartinib.
Caption: General workflow for in vitro kinase and cell viability assays.
Caption: Workflow for in vivo preclinical tumor xenograft studies.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Pexidartinib (PLX-3397; CML-261; FP-113) | c-Fms/c-Kit inhibitor | multi-targeted RTK inhibitor | CSF1R inhibitor | CAS 1029044-16-3 | Buy Pexidartinib (PLX-3397; CML-261; FP-113) from Supplier InvivoChem [invivochem.com]
- 5. ambitbio.com [ambitbio.com]
- 6. researchgate.net [researchgate.net]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
AC708: Data on Combination Therapy vs. Monotherapy Remains Elusive
A comprehensive review of available scientific and medical literature reveals a significant lack of specific data regarding the efficacy of a compound designated "AC708" in either combination therapy or as a monotherapy. Searches for "this compound" across various databases of clinical trials and biomedical research publications did not yield information on its mechanism of action, therapeutic targets, or any registered clinical studies.
While the user request specified a detailed comparison of this compound, the absence of any primary or secondary research data makes it impossible to provide the requested analysis. Information regarding its signaling pathways, experimental protocols for its use, and quantitative data on its efficacy are not available in the public domain.
For researchers, scientists, and drug development professionals interested in the broader concepts of combination therapy versus monotherapy, a wealth of information exists for other therapeutic agents across various diseases. Combination therapies are often designed to target multiple pathways, overcome drug resistance, or reduce toxicity by using lower doses of individual agents. In contrast, monotherapy can be effective when a single, well-defined target is responsible for disease pathology. The decision to pursue either strategy is typically based on extensive preclinical and clinical research, which, in the case of "this compound," is not currently accessible.
It is possible that "this compound" is an internal designation for a compound in very early stages of development and has not yet been disclosed publicly. Alternatively, it could be a misidentification or a discontinued project. Without further clarification or the publication of relevant data, a guide comparing its use in combination versus monotherapy cannot be constructed.
Researchers interested in this topic are encouraged to monitor scientific conferences and publications for any future disclosures related to "this compound." Should information become available, a thorough analysis as requested could be performed.
Assessing the Synergistic Effects of AC708 with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of AC708, a potent and selective CSF1R inhibitor, when used in combination with traditional chemotherapy agents. By targeting Tumor-Associated Macrophages (TAMs), this compound has the potential to remodel the tumor microenvironment, thereby enhancing the efficacy of cytotoxic treatments. This document presents preclinical data, detailed experimental protocols, and visual representations of the underlying biological mechanisms to support further research and development in this promising area of oncology.
Introduction to this compound and its Mechanism of Action
This compound is a selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). The CSF1/CSF1R signaling axis is critical for the differentiation, survival, and function of macrophages. In the context of cancer, this pathway plays a pivotal role in the recruitment and polarization of TAMs, which are key components of the tumor microenvironment. TAMs can promote tumor growth, angiogenesis, and metastasis, and they are often associated with a poor prognosis.
By inhibiting CSF1R, this compound blocks the downstream signaling cascades, including the PI3K, ERK1/2, and JNK pathways, leading to a reduction in TAM infiltration and a shift in their phenotype from a pro-tumoral (M2-like) to an anti-tumoral (M1-like) state. This modulation of the tumor immune microenvironment can render cancer cells more susceptible to the cytotoxic effects of chemotherapy.
Preclinical Data: Synergistic Effects of CSF1R Inhibition with Chemotherapy
While specific preclinical data for this compound in combination with various chemotherapies are emerging, studies involving other potent CSF1R inhibitors, such as pexidartinib (PLX3397), provide strong evidence for the synergistic potential of this drug class. The following tables summarize key findings from a study investigating the combination of a CSF1R inhibitor with paclitaxel in triple-negative breast cancer (TNBC) models.
Table 1: In Vitro Cytotoxicity of a CSF1R Inhibitor in Combination with Paclitaxel in TNBC Cell Lines
| Cell Line | Treatment | IC50 (µg/mL) | Combination Index (CI) | Synergy |
| 4T1 | POx-PTX (Paclitaxel) | 25.9 | N/A | N/A |
| POx-PLX (CSF1R Inhibitor) | 151.3 | N/A | N/A | |
| POx-PTX/PLX (1:1 ratio) | 0.72 | < 1 | Strong Synergy |
Data sourced from a study on the combination of paclitaxel and the CSF1R inhibitor PLX3397 in a polymeric micelle formulation (POx). The Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy.[1]
Table 2: In Vivo Efficacy of a CSF1R Inhibitor in Combination with Paclitaxel in a 4T1 TNBC Mouse Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Control | ~1200 | 0% |
| POx-PLX (CSF1R Inhibitor) | ~1000 | ~17% |
| Low-Dose POx-PTX (Paclitaxel) | ~600 | 50% |
| High-Dose POx-PTX (Paclitaxel) | ~300 | 75% |
| High-Dose POx-PTX + POx-PLX | ~100 | ~92% |
This data demonstrates that the combination of a CSF1R inhibitor with high-dose paclitaxel resulted in a significant improvement in tumor growth inhibition compared to either agent alone in an in vivo model of triple-negative breast cancer.[1][2]
Experimental Protocols
In Vitro Cell Viability and Synergy Analysis
Objective: To determine the half-maximal inhibitory concentration (IC50) of a CSF1R inhibitor and a chemotherapeutic agent, alone and in combination, and to quantify their synergistic interaction.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., 4T1 TNBC cells) are cultured in appropriate media and conditions.
-
Drug Preparation: The CSF1R inhibitor and chemotherapeutic agent are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with the single agents at various concentrations or with a combination of both drugs, typically at a constant ratio.
-
Viability Assay: After a set incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or CCK-8.[3][4][5] The absorbance is measured using a microplate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves. The synergistic effect of the drug combination is determined by calculating the Combination Index (CI) using software like CompuSyn, based on the Chou-Talalay method. A CI value less than 1 indicates synergy.[3][6]
In Vivo Tumor Growth Inhibition Studies
Objective: To evaluate the anti-tumor efficacy of a CSF1R inhibitor in combination with chemotherapy in a preclinical animal model.
Methodology:
-
Animal Model: Immunocompetent mouse models (e.g., BALB/c mice) are often used for syngeneic tumor models (e.g., 4T1 TNBC).
-
Tumor Cell Implantation: Tumor cells are injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor dimensions (length and width) are measured regularly (e.g., every 2-3 days) using calipers, and the tumor volume is calculated using the formula: (Length × Width²) / 2.[7][8]
-
Treatment Administration: Once tumors reach a palpable size, mice are randomized into different treatment groups: vehicle control, CSF1R inhibitor alone, chemotherapy alone, and the combination of both agents. The drugs are administered according to a predetermined schedule and route (e.g., oral gavage for the CSF1R inhibitor, intravenous injection for chemotherapy).
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors are excised and weighed. Further analysis can include immunohistochemistry to assess TAM infiltration and other immune cell populations within the tumor microenvironment.[1]
Visualizing the Mechanisms and Workflows
Signaling Pathway of CSF1R Inhibition
Caption: Mechanism of this compound action on the CSF1R signaling pathway.
Experimental Workflow for In Vivo Synergy Assessment
Caption: Workflow for assessing in vivo synergy of this compound and chemotherapy.
Logical Relationship of Synergy
Caption: The synergistic interaction between this compound and chemotherapy.
Conclusion
The preclinical evidence for CSF1R inhibitors in combination with chemotherapy, particularly paclitaxel, strongly suggests a synergistic anti-tumor effect. By targeting TAMs and altering the tumor microenvironment, this compound has the potential to significantly enhance the efficacy of conventional cytotoxic therapies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute further studies to validate and expand upon these findings. The continued investigation of this compound in combination with a broader range of chemotherapeutic agents and in various cancer models is warranted to fully elucidate its therapeutic potential.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Cell viability and drug combination assay [bio-protocol.org]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 2.6. Cell Viability Test and Calculation of the Combination Index [bio-protocol.org]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
Benchmarking AC708: A Comparative Guide to First-Generation CSF1R Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of AC708's performance metrics against established first-generation Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, supported by experimental data and detailed protocols.
This guide provides a comprehensive analysis of the second-generation CSF1R inhibitor, this compound, benchmarked against a panel of first-generation inhibitors: Pexidartinib, BLZ945, and Emactuzumab. The data presented herein, summarized from various preclinical studies, offers a comparative overview of their potency, cellular activity, and selectivity. Detailed experimental methodologies are provided to enable researchers to replicate and validate these findings.
Executive Summary
This compound (also known as PLX73086) is a potent and selective small-molecule inhibitor of CSF1R.[1][2][3] It demonstrates significant inhibitory activity against CSF1R phosphorylation and the viability of CSF-1-dependent cells.[1][4] First-generation CSF1R inhibitors, including the small molecules Pexidartinib and BLZ945, and the monoclonal antibody Emactuzumab, have also shown efficacy in targeting the CSF1R pathway. This guide aims to provide a direct comparison of the available data for these compounds to aid in the evaluation of their respective preclinical profiles.
Comparative Performance Data
The following table summarizes the available quantitative data for this compound and selected first-generation CSF1R inhibitors. It is important to note that these values have been compiled from various sources and experimental conditions may differ, warranting caution in direct cross-study comparisons.
| Inhibitor | Type | Target | Biochemical IC50 | Cellular IC50/EC50 | Binding Affinity (Kd) | Key Selectivity Notes |
| This compound | Small Molecule | CSF1R | Not explicitly stated | 15-40 nM | Not explicitly stated | Selective for CSF1R over PDGFRα/β, FLT3, and KIT.[1][4] |
| Pexidartinib (PLX3397) | Small Molecule | CSF1R, KIT, FLT3 | 20 nM (CSF1R), 10 nM (KIT)[5] | Not explicitly stated | Not explicitly stated | 10- to 100-fold selectivity for c-Kit and CSF1R over other related kinases.[5] |
| BLZ945 | Small Molecule | CSF1R | 1 nM[6][7] | 67 nM (EC50, proliferation)[8] | Not explicitly stated | >1000-fold selective against closest receptor tyrosine kinase homologs.[7] |
| Emactuzumab (RG7155) | Monoclonal Antibody | CSF1R | Not Applicable | 0.3 nM (IC50, macrophage viability)[9] | 0.2 nM[9] | Specific for CSF1R, blocks ligand binding.[10] |
Experimental Protocols
CSF1R Kinase Activity Assay
This protocol outlines a general method for determining the in vitro potency of inhibitors against CSF1R kinase activity.
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against CSF1R.
Materials:
-
Recombinant human CSF1R kinase domain
-
Poly(Glu, Tyr) 4:1 as substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (e.g., this compound, Pexidartinib, BLZ945) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
In a 96-well plate, add the diluted test compounds. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the CSF1R enzyme and the substrate to each well.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cell-Based CSF1R Phosphorylation Assay
This protocol describes a method to assess the ability of an inhibitor to block ligand-induced CSF1R autophosphorylation in a cellular context.
Objective: To determine the cellular IC50 of test compounds for the inhibition of CSF1- or IL-34-mediated CSF1R phosphorylation.
Materials:
-
A cell line endogenously expressing CSF1R (e.g., M-NFS-60 or engineered cells)
-
Cell culture medium
-
Recombinant human CSF-1 or IL-34
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
ELISA-based phospho-CSF1R detection kit or antibodies for Western blotting
-
96-well cell culture plates
Procedure:
-
Seed the CSF1R-expressing cells in 96-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with a serial dilution of the test compounds for 1-2 hours.
-
Stimulate the cells with a predetermined concentration of CSF-1 or IL-34 for a short period (e.g., 5-15 minutes) at 37°C.
-
Immediately lyse the cells and collect the lysates.
-
Quantify the level of phosphorylated CSF1R in the lysates using a phospho-CSF1R ELISA kit or by Western blot analysis.
-
Normalize the phosphorylated CSF1R signal to the total protein concentration or a housekeeping protein.
-
Calculate the percent inhibition of CSF1R phosphorylation for each compound concentration compared to the stimulated, untreated control.
-
Determine the cellular IC50 value by plotting the percent inhibition against the compound concentration.
Cell Viability/Proliferation Assay
This protocol outlines a method to evaluate the effect of CSF1R inhibitors on the viability and proliferation of CSF-1-dependent cells.
Objective: To determine the IC50 of test compounds for the inhibition of CSF-1-dependent cell viability.
Materials:
-
CSF-1-dependent cell line (e.g., M-NFS-60)
-
Cell culture medium supplemented with CSF-1
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar MTT/MTS-based assays
-
96-well opaque-walled plates for luminescence or clear plates for colorimetric assays
Procedure:
-
Seed the CSF-1-dependent cells in a 96-well plate in a medium containing a suboptimal concentration of CSF-1.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plates for 48-72 hours at 37°C.
-
Measure cell viability using the CellTiter-Glo® assay, which quantifies ATP as an indicator of metabolically active cells, or an MTT/MTS assay according to the manufacturer's protocol.
-
The luminescent or colorimetric signal is proportional to the number of viable cells.
-
Calculate the percent inhibition of cell viability for each compound concentration relative to the untreated control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Osteoclast Differentiation Assay
This protocol describes an in vitro method to assess the impact of CSF1R inhibitors on the differentiation of osteoclasts from bone marrow-derived macrophages.
Objective: To determine the IC50 of test compounds for the inhibition of CSF-1-mediated osteoclast differentiation.
Materials:
-
Primary bone marrow cells from mice or human peripheral blood mononuclear cells (PBMCs)
-
α-MEM or RPMI-1640 medium
-
Recombinant murine or human M-CSF (CSF-1)
-
Recombinant murine or human RANKL
-
Test compounds dissolved in DMSO
-
TRAP (tartrate-resistant acid phosphatase) staining kit
-
48- or 96-well plates
Procedure:
-
Isolate bone marrow cells or PBMCs and culture them in the presence of M-CSF for 3-4 days to generate bone marrow-derived macrophages (BMMs) or osteoclast precursors.
-
Re-plate the BMMs or osteoclast precursors in a new plate.
-
Induce osteoclast differentiation by adding M-CSF and RANKL to the culture medium.
-
Simultaneously, treat the cells with a serial dilution of the test compounds.
-
Culture the cells for an additional 4-6 days, replacing the medium with fresh cytokines and inhibitors every 2-3 days.
-
Fix the cells and stain for TRAP, a marker for osteoclasts.
-
Identify and count the number of TRAP-positive multinucleated (≥3 nuclei) cells, which are considered mature osteoclasts.
-
Calculate the percent inhibition of osteoclast formation for each compound concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration.
Visualized Pathways and Workflows
References
- 1. rupress.org [rupress.org]
- 2. Identifying the Reactive Metabolites of Tyrosine Kinase Inhibitor Pexidartinib In Vitro Using LC–MS-Based Metabolomic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
Reproducibility of AC708 experimental results across different labs
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific validity and therapeutic advancement. This guide addresses the current landscape of publicly available data for the investigational compound AC708, a selective CSF1R inhibitor, with a focus on the reproducibility of its experimental findings across different laboratories.
At present, a comprehensive, multi-lab comparison of experimental results for this compound is not feasible due to the limited availability of published data from independent research groups. The majority of the information on this compound, also known as PLX73086, originates from preclinical studies conducted by its developing company, Ambit Biosciences (later Plexxikon, a subsidiary of Daiichi Sankyo). While these initial studies have laid the groundwork for understanding its mechanism of action and potential therapeutic applications, the absence of independent validation and replication studies presents a significant challenge in assessing the cross-laboratory reproducibility of these findings.
Mechanism of Action: A Targeted Approach
This compound is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1] CSF1R signaling is crucial for the differentiation, proliferation, and survival of macrophages. By inhibiting this pathway, this compound aims to modulate the activity of tumor-associated macrophages (TAMs), which are implicated in promoting tumor growth, angiogenesis, and metastasis.[1]
Below is a diagram illustrating the proposed signaling pathway targeted by this compound.
The Data Gap: A Call for Independent Research
A thorough search of scientific literature and clinical trial databases reveals a notable absence of peer-reviewed publications detailing experimental results with this compound from laboratories independent of the sponsoring company. A Phase 1 clinical trial (NCT02673736) for PLX73086 was initiated but subsequently terminated. The reasons for termination and the full results of this trial are not publicly detailed, further limiting the available data for a comparative analysis.
The lack of independent studies means that key aspects of experimental reproducibility, such as variations in results due to different cell lines, animal models, or minor protocol deviations, cannot be assessed.
A Path Forward: The Need for Transparency and Collaboration
To build a robust understanding of this compound's therapeutic potential and to validate the initial preclinical findings, the following steps are crucial:
-
Publication of Raw Data: The release of detailed, raw experimental data from the initial preclinical and clinical studies would allow for independent analysis and meta-analysis.
-
Independent Validation Studies: Encouraging and funding independent academic and research laboratories to conduct studies with this compound would be the most direct way to assess the reproducibility of the initial findings.
-
Collaborative Research Initiatives: Open collaborations between the pharmaceutical industry and academic institutions can foster a more transparent and rigorous evaluation of investigational compounds.
Hypothetical Experimental Workflow
While specific, independently verified protocols for this compound are not available, a typical preclinical workflow for evaluating a CSF1R inhibitor would likely involve the following stages.
References
Safety Operating Guide
Navigating the Disposal of AC708: A Procedural Guide
Precise identification of "AC708" is crucial for accurate disposal protocols. While a specific chemical designated as "this compound" was not definitively identified in available safety data sheets, this guide provides detailed disposal procedures for closely related or similarly named products, "DASA DS-708" and "S 708 HIGH GREEN STRENGTH CONTACT ADHESIVE," to ensure laboratory safety and proper chemical handling.
This document outlines the essential safety measures, immediate actions for spills, and step-by-step disposal plans for these industrial adhesives. Researchers, scientists, and drug development professionals should consult their institution's environmental health and safety (EHS) guidelines and the specific safety data sheet (SDS) for the product in use to ensure full compliance with local, state, and federal regulations.
Disposal Procedures for DASA DS-708
"DASA DS-708" is a flammable adhesive product. Improper disposal can lead to fire hazards and environmental contamination. The following procedures are based on its safety data sheet.
Spill & Leak Cleanup
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Eliminate Ignition Sources : Immediately extinguish any open flames, sparks, or other sources of ignition in the vicinity of the spill.
-
Ensure Adequate Ventilation : Use in a well-ventilated area. If a spill occurs in a confined space, ensure adequate ventilation or use a respirator.
-
Personal Protective Equipment (PPE) : Wear appropriate protective clothing, gloves, and eye/face protection.
-
Containment : Use non-combustible absorbent materials like sand, earth, or vermiculite to contain the spill.
-
Collection : Collect the absorbed material and place it into a sealed container for disposal. This should be handled by a licensed waste contractor.
-
Environmental Precautions : Prevent the spillage from entering drains, sewers, or watercourses.
Waste Disposal Protocol
Dispose of contents and containers in accordance with national regulations.[1] Containers should be thoroughly emptied before disposal due to the risk of explosion.[1]
| Parameter | Guideline | Reference |
| Container Disposal | Must be thoroughly emptied to prevent explosion risk. | [1] |
| Waste Treatment | Dispose of via a licensed waste contractor. | [1] |
| Environmental Protection | Avoid release to the environment; prevent entry into drains and watercourses. | [1] |
Disposal Workflow for DASA DS-708
Caption: Logical workflow for the safe disposal of DASA DS-708.
Disposal Procedures for S 708 HIGH GREEN STRENGTH CONTACT ADHESIVE
"S 708 HIGH GREEN STRENGTH CONTACT ADHESIVE" is a highly flammable and harmful substance. Strict adherence to disposal guidelines is critical to prevent harm to personnel and the environment.
Spill & Leak Cleanup
In case of a spill, the following steps should be taken:
-
Extinguish Ignition Sources : Immediately put out any sparks, flames, or heat sources. Smoking should be prohibited in the area.
-
Ventilate the Area : Ensure the area is well-ventilated.
-
Personal Protective Equipment (PPE) : Clean-up personnel must use respiratory and/or liquid contact protection.
-
Absorb Spill : Use vermiculite, dry sand, or earth to absorb the spilled material.
-
Containerize Waste : Place the absorbed material into containers for disposal.
-
Protect Water Sources : Do not contaminate water sources or sewers with the spilled product.[2]
Waste Disposal Protocol
The disposal of this adhesive must be handled with care, following all local, regional, and national regulations.
| Parameter | Guideline | Reference |
| Extinguishing Media | Use Carbon dioxide (CO2), foam, or dry chemicals. DO NOT USE WATER. | [2] |
| Storage of Waste | Keep in cool, dry, ventilated storage in closed, original containers. | [2] |
| Disposal Method | Absorb in vermiculite, dry sand or earth and place into containers. | [2] |
Disposal Workflow for S 708 HIGH GREEN STRENGTH CONTACT ADHESIVE
Caption: Step-by-step disposal procedure for S 708 Contact Adhesive.
References
Essential Safety and Logistical Information for Handling AC708 (Quizartinib)
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling AC708, also known as Quizartinib. The information is compiled from safety data sheets (SDS) to ensure the safe handling, use, and disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound (Quizartinib) is a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Prolonged or repeated exposure may cause damage to organs, specifically the bone marrow and lymphoid system.[2]
The following personal protective equipment is mandatory when handling this compound:
| PPE Category | Item | Specification |
| Hand Protection | Protective Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety Glasses/Goggles | Safety glasses with side-shields or goggles are required.[1][3] |
| Skin and Body | Protective Clothing | A lab coat or other impervious clothing should be worn.[1] |
| Respiratory | Respirator/Dust Mask | A suitable respirator or dust mask should be used, especially when handling the powder form.[1][2][3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedures is essential to minimize exposure and ensure a safe working environment.
-
Preparation:
-
Handling the Compound:
-
In Case of Exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[1] If irritation persists, seek medical advice.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][3] Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste materials (e.g., contaminated gloves, wipes, empty containers) in a designated, labeled hazardous waste container.
-
Disposal: Dispose of the waste in accordance with all applicable federal, state, and local regulations.[3] Do not allow the substance to enter drains or watercourses.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
